2-Chloro-5-methoxypyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBLGEXLMHNSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxypyridin-4-amine
Introduction: The Strategic Importance of 2-Chloro-5-methoxypyridin-4-amine in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery and development. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amino group, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this important intermediate, offering field-proven insights into the rationale behind experimental choices and detailed protocols for researchers and drug development professionals.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary pathways, each with its own set of advantages and challenges:
-
Pathway 1: Nitration of a Pyridine N-oxide Followed by Reduction. This is a classic and often reliable approach for the introduction of an amino group at the 4-position of a pyridine ring.
-
Pathway 2: Selective Amination of a Dichloro Precursor. This strategy relies on the differential reactivity of the chlorine atoms in a di-substituted pyridine.
-
Pathway 3: Chlorination of a Pre-functionalized Aminopyridine. This approach involves the direct chlorination of a suitably substituted aminopyridine.
Pathway 1: Nitration of a Pyridine N-oxide and Subsequent Reduction
This pathway is arguably the most established and widely applicable method for the synthesis of 4-aminopyridines. The N-oxide functionality activates the pyridine ring for electrophilic nitration at the 4-position and can be subsequently removed during the reduction of the nitro group.
Mechanistic Rationale
The pyridine N-oxide is crucial as it overcomes the inherent electron deficiency of the pyridine ring, which would otherwise be highly resistant to electrophilic nitration. The N-oxide group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position. Following nitration, the nitro group is readily reduced to the corresponding amine, and the N-oxide is simultaneously reduced back to the pyridine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via the N-oxide route.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methoxypyridine N-oxide
A detailed protocol for the N-oxidation of a similar substrate, 2-chloropyridine, involves using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.
-
Dissolution: Dissolve 2-chloro-5-methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath and add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Chloro-5-methoxy-4-nitropyridine N-oxide
The nitration of pyridine N-oxides is typically achieved using a mixture of nitric and sulfuric acids.[1]
-
Acid Mixture Preparation: In a flask cooled in an ice-salt bath, cautiously add fuming nitric acid to concentrated sulfuric acid.
-
Addition of N-oxide: Slowly add the 2-chloro-5-methoxypyridine N-oxide (1.0 eq) to the cold acid mixture, maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 90-100 °C for 2-3 hours.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain the desired product.
Step 3: Synthesis of this compound
The reduction of the nitro group and the N-oxide can be accomplished using various methods, including catalytic hydrogenation or metal-acid systems.[2]
-
Method A: Iron in Acetic Acid
-
Reaction Setup: To a solution of 2-chloro-5-methoxy-4-nitropyridine N-oxide (1.0 eq) in acetic acid, add iron powder (5.0 eq).
-
Heating: Heat the mixture to 80-90 °C for 2-4 hours.
-
Work-up: Cool the reaction, filter through celite, and neutralize the filtrate with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude product by recrystallization or column chromatography.
-
-
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 2-chloro-5-methoxy-4-nitropyridine N-oxide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (5-10 mol% Pd).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.
-
Pathway 2: Selective Amination of 2,4-Dichloro-5-methoxypyridine
This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.
Mechanistic Rationale
The electron-withdrawing nature of the ring nitrogen and the additional activation provided by the methoxy group facilitate SNAr. The 4-position is more activated towards nucleophilic attack than the 2-position. This regioselectivity can be exploited to introduce an amino group at the 4-position while retaining the chlorine at the 2-position. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation, often offering high yields and broad substrate scope.[3][4][5][6][7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via selective amination.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-5-methoxypyridine
This intermediate can be prepared from the corresponding dihydroxy derivative.[8][9][10]
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 2,4-dihydroxy-5-methoxypyridine (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heating: Heat the mixture to reflux for 3-5 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. The crude product can be purified by distillation or chromatography.
Step 2: Selective Amination of 2,4-Dichloro-5-methoxypyridine
A regioselective Buchwald-Hartwig amination can be employed here.[7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,4-dichloro-5-methoxypyridine (1.0 eq), a suitable amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq) in an anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Deprotection (if using an ammonia surrogate): If benzophenone imine was used, the resulting imine is hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the primary amine.
-
Purification: Purify the final product by column chromatography.
Pathway 3: Direct Chlorination of 5-Methoxypyridin-4-amine
This pathway is conceptually the most straightforward, involving the direct introduction of a chlorine atom onto the pre-formed aminopyridine skeleton. However, controlling the regioselectivity of the chlorination can be challenging.
Mechanistic Rationale
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 5-methoxypyridin-4-amine, the positions ortho to the amino group are the 3- and 5-positions. The methoxy group also influences the regioselectivity. Careful selection of the chlorinating agent and reaction conditions is necessary to achieve selective chlorination at the 2-position.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct chlorination.
Plausible Experimental Protocol
-
Reaction Setup: Dissolve 5-methoxypyridin-4-amine (1.0 eq) in a suitable solvent, such as acetonitrile or a chlorinated solvent.
-
Addition of Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: Stir the reaction mixture for a period of time, monitoring the progress by TLC.
-
Work-up: Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution if NCS is used).
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The desired product would likely need to be separated from other chlorinated isomers by careful chromatography.
Quantitative Data Summary
| Pathway | Key Steps | Typical Reagents | Yield | Purity | Key Considerations |
| 1: N-Oxide Route | Oxidation, Nitration, Reduction | m-CPBA, HNO₃/H₂SO₄, Fe/AcOH | Good to Excellent | High | Multi-step but reliable and well-established. |
| 2: Selective Amination | Chlorination, Amination | POCl₃, Pd₂(dba)₃/Xantphos | Good | High | Requires careful control of amination conditions for regioselectivity. |
| 3: Direct Chlorination | Chlorination | NCS, SO₂Cl₂ | Variable | Potentially low | Potentially the shortest route, but regioselectivity is a major challenge. |
Conclusion and Future Perspectives
The synthesis of this compound can be successfully achieved through several distinct pathways. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The N-oxide pathway offers a robust and high-yielding approach, while the selective amination of a di-chloro precursor provides a modern and efficient alternative. Direct chlorination, although attractive in its simplicity, may suffer from a lack of regioselectivity.
Future research in this area may focus on the development of more efficient and greener catalytic systems for both the amination and chlorination steps, further enhancing the accessibility of this valuable building block for the pharmaceutical industry.
References
- 1. prepchem.com [prepchem.com]
- 2. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig_reaction [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 10. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxypyridin-4-amine
Introduction: 2-Chloro-5-methoxypyridin-4-amine (CAS No. 1227586-39-1) is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and compounds bearing chloro and methoxy substitutions are of significant interest for modulating electronic and steric properties to optimize biological activity and pharmacokinetic profiles. While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are relevant in the design of bioactive agents.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. A notable challenge in characterizing this compound is the limited availability of published experimental data. Therefore, this document adopts a dual approach: first, it consolidates all known identifiers and predicted data. Second, and more critically, it provides detailed, field-proven experimental protocols for determining these properties empirically. This serves as a practical manual for researchers, enabling them to perform a robust in-house characterization, a necessary step in any drug discovery or chemical development program.
Section 1: Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its identity and structure. For this compound, this involves a combination of spectroscopic and spectrometric techniques.
Core Compound Identifiers
A summary of the key identification parameters for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1227586-39-1 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [2][3] |
| Canonical SMILES | COC1=CN=C(Cl)C=C1N | [1] |
| InChI Key | LDBLGEXLMHNSJY-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Signatures for Structural Confirmation
While specific spectra for this compound are not publicly available, we can predict the expected signatures based on its structure and data from analogous pyridine derivatives.[4][5] These predictions are crucial for guiding the interpretation of experimentally acquired data.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. Due to the substitution pattern, we anticipate two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The electron-donating methoxy and amino groups and the electron-withdrawing chloro group will influence their chemical shifts. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm, and the amine protons will likely appear as a broad singlet.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal six distinct carbon signals. The carbons attached to heteroatoms (C2-Cl, C4-N, C5-O) will have characteristic chemical shifts influenced by electronegativity. The methoxy carbon will appear upfield (~55-60 ppm).
-
Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the positive mode would be the protonated molecule [M+H]⁺. Given the molecular formula C₆H₇ClN₂O, the expected mass-to-charge ratio (m/z) would be approximately 159.03. A key feature would be the isotopic pattern characteristic of a chlorine-containing compound, with a prominent M+2 peak ([M+H+2]⁺ at ~m/z 161.03) that is approximately one-third the intensity of the M peak.[7]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-O stretching from the methoxy ether (~1250 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹), alongside characteristic aromatic C=C and C-N stretching frequencies.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. appchemical.com [appchemical.com]
- 3. This compound - CAS:1227586-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating Isomeric Complexity: A Technical Guide to Substituted Chloropyridinamines
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical research and development, substituted pyridinamines are crucial building blocks for a vast array of biologically active molecules. Their utility stems from the versatile reactivity of the pyridine core, which is further tunable by the nature and position of its substituents. This guide addresses a specific query for "2-Chloro-5-methoxypyridin-4-amine." However, extensive database searches indicate that this particular substitution pattern is not a commonly cataloged chemical entity. It is highly probable that this name represents a conflation of two distinct, yet structurally related, and synthetically important isomers: 2-Chloro-5-methylpyridin-4-amine and 4-Chloro-5-methoxypyridin-2-amine .
This technical whitepaper provides a comprehensive overview of these two key isomers. By presenting their identification, synthesis, physicochemical properties, and applications, this guide aims to equip researchers with the necessary information to select the appropriate building block for their synthetic campaigns and to understand the critical nuances that differentiate these valuable compounds.
Section 1: 2-Chloro-5-methylpyridin-4-amine
This isomer is a well-documented intermediate, most notably in the synthesis of advanced pharmaceutical agents.
Core Identification
-
Compound Name: 2-Chloro-5-methylpyridin-4-amine
-
Synonyms: 4-Amino-2-chloro-5-methylpyridine, 2-chloro-5-methyl-4-pyridinamine[8][9]
Structure
Caption: Chemical structure of 2-Chloro-5-methylpyridin-4-amine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Chloro-5-methylpyridin-4-amine.
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Boiling Point | 310.1 ± 37.0 °C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Storage | 2-8°C, inert atmosphere, protect from light | [1][5] |
Synthesis and Mechanism
A robust and high-yield synthesis for 2-Chloro-5-methylpyridin-4-amine involves the catalytic hydrogenation of its nitro precursor. This transformation is a cornerstone for accessing this valuable intermediate.
Reaction Scheme:
Caption: Synthetic workflow for 2-Chloro-5-methylpyridin-4-amine.
Detailed Experimental Protocol:
The following protocol is adapted from established literature procedures.[3]
-
Reactor Charging: Under an inert argon atmosphere, charge a glass pressure reactor with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium (1.0 eq).
-
Catalyst and Solvent Addition: Add a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) and ethanol.
-
Inerting: Seal the reactor and inert the system by pressurizing with argon (e.g., 3 bar) and venting, repeating this cycle three times.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 3 bar and maintain the reaction at 30°C for approximately 20 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC). A conversion of over 98% is typically achieved.[3]
-
Work-up:
-
Inert the reactor with argon.
-
Filter the reaction mixture through a pad of kieselguhr to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
-
Causality and Trustworthiness: The choice of a platinum-molybdenum catalyst on a carbon support is crucial for the efficiency of this reaction. This bimetallic system often exhibits synergistic effects, enhancing the rate and selectivity of the hydrogenation of both the nitro group and the N-oxide functionality. The self-validating nature of this protocol lies in the high conversion rate (>98%), which can be readily monitored by HPLC, ensuring consistent and reliable production of the target compound.[3]
Applications in Drug Discovery
2-Chloro-5-methylpyridin-4-amine is a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist finerenone .[10][11] Finerenone is an important therapeutic agent for chronic kidney disease associated with type 2 diabetes. The synthesis involves the reaction of this aminopyridine intermediate in subsequent steps to construct the final complex structure of the drug.[10][11] The availability of a reliable synthetic route to this intermediate is therefore of high commercial and therapeutic importance.
Section 2: 4-Chloro-5-methoxypyridin-2-amine
This isomer, while less documented in terms of specific synthetic applications in the provided results, is a commercially available building block with significant potential in medicinal chemistry.
Core Identification
-
Compound Name: 4-Chloro-5-methoxypyridin-2-amine
Structure
Caption: Chemical structure of 4-Chloro-5-methoxypyridin-2-amine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Chloro-5-methoxypyridin-2-amine.
| Property | Value | Source |
| Purity | ≥95% (Commercially available) | [17] |
| Storage | 4°C, protect from light | [17] |
Applications in Drug Discovery
While specific drug synthesis pathways involving 4-Chloro-5-methoxypyridin-2-amine were not detailed in the initial search results, its structure presents several handles for chemical modification. The 2-amino group can be a site for acylation, alkylation, or diazotization, while the 4-chloro substituent is susceptible to nucleophilic aromatic substitution. These features make it a versatile scaffold for building combinatorial libraries and exploring structure-activity relationships in drug discovery programs. Its commercial availability from multiple suppliers further enhances its utility as a readily accessible starting material.[12][13][17]
Section 3: Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling these compounds.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Seek medical attention.[7]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Conclusion
While the initially requested compound "this compound" is not readily identifiable, this guide provides a detailed technical overview of two closely related and synthetically valuable isomers: 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2) and 4-Chloro-5-methoxypyridin-2-amine (CAS 867131-26-8). Understanding the distinct structures, properties, and synthetic access to these molecules is paramount for their effective use in research and development. 2-Chloro-5-methylpyridin-4-amine stands out as a critical intermediate in the synthesis of finerenone, highlighting the real-world impact of these building blocks. Both compounds represent important tools in the arsenal of the medicinal chemist, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. 79055-62-2 | 2-Chloro-5-methylpyridin-4-amine | Chlorides | Ambeed.com [ambeed.com]
- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 4. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 6. CAS 79055-62-2 | 3H32-5-BF | MDL MFCD11977435 | 2-Chloro-5-methylpyridin-4-amine | SynQuest Laboratories [synquestlabs.com]
- 7. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 8. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-2-chloro-5-methylpyridine - Amerigo Scientific [amerigoscientific.com]
- 10. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 11. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 12. 867131-26-8 | 4-Chloro-5-methoxypyridin-2-amine | Chlorides | Ambeed.com [ambeed.com]
- 13. 867131-26-8|4-Chloro-5-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]
- 14. 4-Chloro-5-Methoxypyridin-2-aMine | 867131-26-8 [chemicalbook.com]
- 15. 4-Chloro-5-methoxypyridin-2-amine - CAS:867131-26-8 - Sunway Pharm Ltd [3wpharm.com]
- 16. 867131-26-8 Cas No. | 4-Chloro-5-methoxypyridin-2-amine | Apollo [store.apolloscientific.co.uk]
- 17. chemscene.com [chemscene.com]
A Technical Guide to the Biological Activity of Substituted Aminopyridine Scaffolds in Drug Discovery
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, representing the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical analysis of the biological activities associated with substituted aminopyridine derivatives, with a particular focus on their prominent role in oncology. We will explore the causality behind synthetic strategies, dissect the mechanisms of action, primarily kinase inhibition, and analyze structure-activity relationships (SAR) that drive potency and selectivity. While referencing a broad class of aminopyridines, this paper will use the 2-Chloro-5-methoxypyridin-4-amine framework as a representative scaffold for discussing derivatization potential. Detailed experimental protocols and workflow visualizations are provided to equip researchers and drug development professionals with actionable insights for advancing their own discovery programs.
Part 1: The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The prevalence of the pyridine nucleus in pharmaceuticals is a testament to its versatile nature.[1] From a chemical standpoint, the nitrogen atom in the ring lowers the pKa, rendering it a weak base that is typically protonated at physiological pH. This feature enhances aqueous solubility and allows it to act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The aromatic system can participate in π-π stacking, while the ring positions offer multiple vectors for chemical modification, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
Several blockbuster drugs incorporate the pyridine moiety, underscoring its therapeutic significance. For instance, Sorafenib and Regorafenib, which are multi-kinase inhibitors used in cancer therapy, feature a pyridine ring connected to a urea linkage.[2] Similarly, Crizotinib, an ALK and ROS1 inhibitor, is built around a substituted aminopyridine core.[2] These examples validate the aminopyridine scaffold as a fertile ground for the development of potent and selective modulators of cellular signaling pathways. The specific scaffold, this compound, presents a synthetically attractive starting point with three key functional handles for derivatization: the amine group for amide or urea formation, the chloro group for nucleophilic substitution or cross-coupling reactions, and the pyridine nitrogen for potential alkylation.
Part 2: Synthesis Strategies for Functionalized Aminopyridine Derivatives
The generation of a diverse chemical library from a core scaffold is fundamental to identifying lead compounds. The synthetic route chosen must be robust, scalable, and amenable to the introduction of a wide array of functional groups.
Conceptual Synthesis Workflow
The synthesis of biologically active aminopyridine derivatives often follows a modular approach. This allows for the late-stage diversification of intermediates, maximizing the chemical space explored from a common precursor. A generalized workflow is depicted below.
Protocol: Chlorination of a Pyridone Intermediate
This protocol describes a key step in many pyridine syntheses: the conversion of a hydroxyl group to a chlorine atom, which then serves as a versatile handle for further reactions. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is standard in the field due to its efficacy.[3]
Objective: To convert a 2-pyridone intermediate to a 2-chloropyridine derivative.
Materials:
-
3-cyano-4-methyl-2-pyridone (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (10 parts)
-
Phosphorus pentachloride (PCl₅) (1 part, optional catalyst)
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Ice water bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a clean, dry round bottom flask equipped with a stir bar and reflux condenser, add phosphorus oxychloride (POCl₃).
-
Addition of Starting Material: Slowly add the 3-cyano-4-methyl-2-pyridone to the stirred POCl₃. If used, add PCl₅ as a catalyst.
-
Heating: Heat the reaction mixture to reflux (approximately 115°C). The choice of this temperature is critical to provide sufficient activation energy for the chlorination reaction to proceed efficiently.
-
Monitoring: Maintain the reflux for approximately 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into an ice water bath under vigorous stirring to quench the excess POCl₃. This is a highly exothermic step and requires caution.
-
Isolation: The solid product, 2-chloro-3-cyano-4-methylpyridine, will precipitate from the aqueous mixture. Isolate the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filtered solid with cold water to remove any residual acid and inorganic salts. Dry the product under vacuum to yield the final chlorinated pyridine.[3]
Part 3: Anticancer Activity: A Primary Therapeutic Target
A significant body of research has focused on the development of pyridine derivatives as anticancer agents.[2][4][5] These compounds often exert their effects by interfering with critical signaling pathways that drive tumor growth and survival.
Kinase Inhibition as a Key Mechanism of Action
Protein kinases are a class of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer. Many aminopyridine derivatives are designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. Key kinase targets for pyridine-based drugs include VEGFR-2, which is crucial for angiogenesis, and oncogenic drivers like Abl and c-Src.[2][6][7][8]
Structure-Activity Relationship (SAR) Insights
The potency of pyridine-based inhibitors is highly dependent on their substitution patterns. SAR studies are crucial for optimizing lead compounds. For example, in a series of novel pyridine-ureas, the nature of the substituent on the terminal phenyl ring of the urea moiety dramatically influenced anticancer activity against the MCF-7 breast cancer cell line.[2]
| Compound ID | R-Group on Terminal Phenyl Ring | IC₅₀ (µM) vs. MCF-7 (48h)[2] |
| 8e | 4-Chloro | 0.22 |
| 8n | 4-Trifluoromethyl | 1.88 |
| Doxorubicin | (Reference Drug) | 1.93 |
| Sorafenib | (Reference Drug) | 4.50 |
| 8g | 3,4-Dichloro | 2.12 |
| 8j | 4-Fluoro | 3.11 |
| 8m | 4-Nitro | 13.1 |
| 8f | 3-Chloro | >50 |
As the data illustrates, a 4-chloro substitution (compound 8e ) resulted in a compound that was significantly more potent than the reference drugs Doxorubicin and Sorafenib.[2] In contrast, moving the chloro to the 3-position (8f ) or introducing a nitro group (8m ) led to a dramatic loss of activity.[2] This highlights the high degree of structural and electronic specificity required for potent target engagement. The 4-chloro and 4-trifluoromethyl groups likely occupy a specific hydrophobic pocket in the kinase active site, enhancing binding affinity.
In Vitro Evaluation Protocols
The initial assessment of anticancer activity is performed using in vitro cytotoxicity assays. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.
Objective: To determine the in vitro antiproliferative activity of test compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at the optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours). This duration is chosen to allow for multiple cell doubling times, making the antiproliferative effects more apparent.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C. The TCA precipitates total cellular protein.
-
Staining: Discard the TCA and wash the plates five times with water. Add SRB solution to each well and incubate at room temperature for 10-30 minutes. The SRB dye binds electrostatically to the basic amino acids of the precipitated proteins.
-
Wash and Solubilize: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry. Add 10 mM Tris buffer to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The substituted aminopyridine scaffold remains a highly valuable and versatile core in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, with a particularly profound impact in the field of oncology through potent kinase inhibition. As demonstrated, rational design guided by structure-activity relationship studies is paramount in transforming a basic scaffold into a highly potent and selective therapeutic agent. The synthetic tractability of cores like this compound allows for extensive chemical exploration. Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, enhancing pharmacokinetic properties for better oral bioavailability, and exploring novel mechanisms of action beyond kinase inhibition. The systematic application of the principles and protocols outlined in this guide will continue to fuel the discovery of the next generation of pyridine-based medicines.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Chloro-5-methoxypyridin-4-amine: A Predictive Technical Guide
This document provides a detailed technical guide to the expected spectroscopic signature of 2-Chloro-5-methoxypyridin-4-amine (CAS: 1801748-35-1). In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic data. This predictive analysis serves as an essential reference for researchers in synthesis, drug discovery, and quality control, offering a robust framework for the identification and characterization of this molecule.
Molecular Structure and Spectroscopic Implications
The structure of this compound incorporates several key functional groups and electronic environments that dictate its spectroscopic behavior. The pyridine ring, an electron-deficient aromatic system, is substituted with an electron-donating amine (-NH₂) group at the C4 position and an electron-donating methoxy (-OCH₃) group at the C5 position. Conversely, an electron-withdrawing chloro (-Cl) group is situated at the C2 position. This substitution pattern creates a unique electronic distribution, influencing the chemical shifts of the protons and carbons, the vibrational modes of the bonds, and the fragmentation patterns in mass spectrometry.
Key Structural Features:
-
Aromatic Core: A substituted pyridine ring.
-
Proton Environments: Two distinct aromatic protons (H-3 and H-6), one amine group (NH₂), and one methoxy group (OCH₃).
-
Carbon Environments: Six unique carbon atoms in the pyridine ring and one carbon in the methoxy group.
-
Key Functional Groups: Primary amine, methoxy ether, chloro-aromatic, and the pyridine nitrogen.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are for a standard analysis in a deuterated solvent like DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons.
-
Methoxy Protons (-OCH₃): This will appear as a sharp singlet, typically in the range of δ 3.8 - 4.0 ppm . The methoxy group is relatively shielded and does not couple with other protons.
-
Amine Protons (-NH₂): This signal will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration, but can be expected in the range of δ 4.5 - 6.0 ppm . This peak will disappear upon a D₂O shake, a key validation step.
-
Aromatic Proton (H-3): This proton is adjacent to the electron-withdrawing chloro group at C2 and the electron-donating amine at C4. It is expected to be a singlet and appear in the region of δ 6.5 - 6.8 ppm .
-
Aromatic Proton (H-6): This proton is adjacent to the pyridine nitrogen and the methoxy group at C5. It is expected to be a singlet and will be the most downfield of the aromatic protons, likely appearing around δ 7.8 - 8.0 ppm .
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.8 - 8.0 | Singlet (s) | 1H | H-6 | Deshielded by adjacent pyridine nitrogen. |
| 6.5 - 6.8 | Singlet (s) | 1H | H-3 | Influenced by adjacent chloro and amine groups. |
| 4.5 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons, broad signal. |
| 3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ | Standard chemical shift for an aryl methoxy group. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the six carbons of the pyridine ring and the single carbon of the methoxy group. The chemical shifts are influenced by the attached atoms and the overall electronic structure of the ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 155 - 160 | C-4 | Attached to the electron-donating amine group. |
| 150 - 155 | C-2 | Attached to the electronegative chlorine atom. |
| 145 - 150 | C-6 | Adjacent to the pyridine nitrogen, significantly deshielded. |
| 135 - 140 | C-5 | Attached to the electron-donating methoxy group. |
| 105 - 110 | C-3 | Shielded position in the substituted pyridine ring. |
| 55 - 60 | -OCH₃ | Typical range for a methoxy carbon. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
-
N-H Stretching: As a primary amine, two distinct stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[1] These are typically medium to weak in intensity and sharper than O-H bands.
-
C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹ . Aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹ .
-
N-H Bending: A characteristic scissoring vibration for primary amines occurs in the 1580-1650 cm⁻¹ region.[1]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
-
C-Cl Stretching: A moderate to strong band for the C-Cl bond is expected in the 700-850 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (-OCH₃) |
| 1580 - 1650 | N-H Bend | Primary Amine |
| 1400 - 1600 | C=C / C=N Stretch | Aromatic Ring |
| 1200 - 1275 | C-O Asymmetric Stretch | Aryl Ether |
| 1000 - 1050 | C-O Symmetric Stretch | Aryl Ether |
| 700 - 850 | C-Cl Stretch | Chloro-Aromatic |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The compound has a molecular formula of C₆H₇ClN₂O. The nominal molecular weight is 158 g/mol . The key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1 .
-
Predicted Masses:
-
M⁺ (with ³⁵Cl): m/z ≈ 158.0
-
M+2 (with ³⁷Cl): m/z ≈ 160.0
-
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy ethers, leading to a fragment at m/z ≈ 143.
-
Loss of formaldehyde (CH₂O): Another possible fragmentation from the methoxy group, resulting in a fragment at m/z ≈ 128.
-
Loss of chlorine radical (•Cl): This would lead to a fragment at m/z ≈ 123.
-
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Assignment | Notes |
| 158 / 160 | [M]⁺ | Molecular Ion. Exhibits a ~3:1 isotopic ratio. |
| 143 / 145 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 128 / 130 | [M - CH₂O]⁺ | Loss of formaldehyde. |
| 123 | [M - Cl]⁺ | Loss of a chlorine radical. |
Standard Experimental Protocols
The following are self-validating, step-by-step protocols for acquiring the spectroscopic data discussed.
NMR Data Acquisition Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak as an internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Validation (D₂O Shake): For the ¹H spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the -NH₂ signal validates its assignment.
Caption: NMR Spectroscopy Experimental Workflow.
IR Data Acquisition Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) via Fourier transformation.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: ATR-FTIR Spectroscopy Experimental Workflow.
Mass Spectrometry Data Acquisition Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Method Setup: Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer parameters (e.g., mass range, scan speed).
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Collect data for a sufficient duration to obtain a stable and representative averaged spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, its isotopic pattern, and any significant fragment ions.
Caption: Mass Spectrometry (ESI-MS) Experimental Workflow.
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for this compound based on established chemical principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed blueprint for the structural confirmation of this compound. Researchers synthesizing or handling this molecule can use this guide as a benchmark for their experimental results, ensuring confident structural elucidation and quality assessment.
References
Reactivity profile of 2-Chloro-5-methoxypyridin-4-amine
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-methoxypyridin-4-amine
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric profile, dictated by the interplay between the pyridine nitrogen, a chloro leaving group, an electron-donating amine, and a methoxy substituent, offers a versatile platform for synthetic diversification. This guide provides a detailed analysis of the compound's reactivity, focusing on the principal pathways of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic application of this building block in the synthesis of complex molecules, thereby offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.
Introduction: A Versatile Heterocyclic Scaffold
The pyridine core is a ubiquitous motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. This compound (CAS No. 1227586-39-1) emerges as a particularly valuable building block due to its strategic placement of four distinct functional and structural elements on this privileged core.[1]
-
The Pyridine Ring: The nitrogen atom profoundly influences the ring's electronics, creating an electron-deficient (π-deficient) system that activates adjacent positions for specific reaction types.
-
C2-Chloride: A versatile leaving group, it is the primary site for nucleophilic displacement and metal-catalyzed cross-coupling reactions.
-
C4-Amine: A strong electron-donating group that modulates the ring's reactivity and provides a handle for further derivatization (e.g., acylation, alkylation).
-
C5-Methoxy: An additional electron-donating group that influences the regioselectivity of reactions and can be a site for late-stage modification via ether cleavage.
This guide will dissect how these features collaboratively define the compound's reactivity, making it a cornerstone for constructing diverse molecular architectures. The prevalence of chloro-containing molecules in FDA-approved drugs underscores the importance of understanding and utilizing such building blocks in drug discovery pipelines.[2][3]
Physicochemical Properties & Data
A summary of the key properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1227586-39-1 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=CN=C(Cl)C=C1N | [1] |
| InChI Key | LDBLGEXLMHNSJY-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥97% | [1] |
| Physical State | Liquid (at room temperature) | [1] |
Core Reactivity Profile: A Mechanistic Examination
The reactivity of this compound is dominated by transformations at the C2-Cl bond. The pyridine ring's electron-deficient nature is the key driver for its susceptibility to two major classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry.[4] Unlike electron-rich benzene rings, the pyridine ring is inherently activated towards attack by nucleophiles, particularly at the C2 and C4 positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate.[5] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
The presence of electron-withdrawing groups typically enhances the rate of SNAr reactions.[5] In this molecule, the C4-amine and C5-methoxy groups are electron-donating, which may temper the reaction rate compared to pyridines bearing nitro or cyano groups. However, the intrinsic activation provided by the ring nitrogen is sufficient to enable reactions with a wide range of strong nucleophiles (e.g., alkoxides, thiolates, and secondary amines) under thermal conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized modern synthesis, and this compound is an excellent substrate for these transformations. The C-Cl bond can be readily activated by a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new C-N, C-C, and C-O bonds with high efficiency and functional group tolerance.
Key Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: This reaction is arguably the most powerful method for forming C-N bonds and is used to couple the aryl chloride with a primary or secondary amine.[6] It provides a direct and modular route to highly substituted aminopyridines, which are common motifs in pharmacologically active compounds.
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters. This is a robust method for introducing new aryl or alkyl groups at the C2 position.
-
Sonogashira Coupling: Used to install alkyne functionalities through coupling with terminal alkynes. This reaction is valuable for creating rigid scaffolds or for molecules that can undergo further click chemistry. An example of this reaction's application can be seen in the synthesis of selective monocarboxylate transporter 4 (MCT4) inhibitors.[7][8]
The general catalytic cycle for these reactions provides a self-validating framework for experimental design, where the choice of ligand, base, and solvent is critical for success.[9]
Reactivity of Substituents
While the C2-Cl bond is the primary reactive site, the amine and methoxy groups offer secondary opportunities for modification:
-
C4-Amine: This nucleophilic group can be readily acylated with acid chlorides or anhydrides, sulfonated with sulfonyl chlorides, or alkylated. These modifications are often used to modulate solubility, cell permeability, or target binding in drug candidates.
-
C5-Methoxy: The methoxy group is generally robust. However, under forcing acidic conditions (e.g., with HBr or BBr₃), it can be cleaved to the corresponding phenol. This unmasks a new functional group, allowing for late-stage diversification, such as etherification or esterification.
Synthetic Application & Protocol: Buchwald-Hartwig Amination
To illustrate the practical utility of this compound, a representative protocol for a Buchwald-Hartwig amination is provided. This protocol is designed as a self-validating system; successful execution relies on the careful exclusion of oxygen and water, the purity of reagents, and the correct choice of catalyst components.[9]
Objective: To synthesize N-benzyl-5-methoxypyridine-2,4-diamine.
Reaction Scheme: this compound + Benzylamine --(Pd Catalyst, Ligand, Base)--> N-benzyl-5-methoxypyridine-2,4-diamine
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial with stir bar
-
Inert gas (Argon or Nitrogen) manifold
Workflow:
Step-by-Step Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 158 mg, 1.0 mmol), Sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (21 mg, 0.045 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times.[9] Add anhydrous toluene (5 mL) via syringe, followed by benzylamine (130 µL, 1.2 mmol).
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours. The causality for heating is to overcome the activation energy for the oxidative addition step and ensure a reasonable reaction rate.
-
Monitoring: Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of starting material.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin.[10][11] It can cause skin and eye irritation.
-
Precautions: Always handle in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its reactivity is primarily centered on the C2-Cl bond, which serves as a versatile linchpin for both nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions. The amine and methoxy substituents not only fine-tune this reactivity but also provide additional points for molecular elaboration. A thorough, mechanistically-grounded understanding of its reaction profile empowers researchers in drug discovery and materials science to strategically design and execute efficient synthetic routes to novel and complex chemical entities.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 11. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridine Scaffold
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence in drug discovery is a testament to their ability to engage in biologically relevant interactions and their synthetic tractability. Among these, 2-Chloro-5-methoxypyridin-4-amine and its related compounds have emerged as particularly valuable intermediates and pharmacophores. The strategic placement of the chloro, methoxy, and amine functionalities on the pyridine ring provides a versatile platform for structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide offers a comprehensive technical overview of this compound and its analogs, from their synthesis to their application as modulators of key cellular signaling pathways, with a particular focus on their potential as kinase inhibitors in oncology.
Synthesis of this compound and Related Compounds: A Practical Approach
The synthesis of this compound and its analogs often involves multi-step sequences that require careful control of reaction conditions to achieve desired regioselectivity and yields. A common and effective strategy involves the construction of the substituted pyridine core followed by the introduction or modification of the key functional groups.
Plausible Synthetic Pathway for this compound
While a specific, publicly available, step-by-step protocol for this compound is not readily found, a scientifically sound synthesis can be extrapolated from established methodologies for closely related compounds, such as 2-chloro-5-methylpyridin-4-amine. A plausible route would involve the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine.
A potential starting material could be 2,4-dichloro-5-methoxypyridine. Regioselective amination at the C4 position, which is activated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chlorine at the C2 position, would yield the target compound.
Alternatively, a route starting from 5-chloro-2-methoxypyridine N-oxide has been described for the synthesis of the isomeric 4-Amino-5-chloro-2-methoxypyridine. This involves nitration followed by reduction.[1]
Detailed Protocol: Synthesis of 2-chloro-5-methylpyridin-4-amine (An Analogous Procedure)
The following protocol for the synthesis of the closely related 2-chloro-5-methylpyridin-4-amine provides a robust framework that can be adapted for the synthesis of this compound.[2]
Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide
-
Reaction Setup: In a glass pressure reactor equipped with a cross-beam stirrer, charge 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon).[2]
-
Solvent Addition: Add 320 ml of ethanol to the reactor.[2]
-
Inerting: Close the reactor and inert with argon by pressurizing to 3 bar and then venting. Repeat this process three times.[2]
-
Hydrogenation: Pressurize the reactor with hydrogen to 3 bar and maintain the reaction at 30°C for 20 hours with stirring. Monitor the reaction for completion (conversion >98%).[2]
-
Work-up: After the reaction is complete, inert the reactor with argon. Filter the reaction mixture through 10 g of kieselguhr.[2]
-
Isolation: Concentrate the filtrate to dryness under reduced pressure to yield the product.[2]
Expected Yield and Purity: This procedure is reported to yield a quantitative amount of the product (23.0 g), with a purity of 97.5% as determined by HPLC.[2]
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Substituted pyridines and pyrimidines, including analogs of this compound, have demonstrated significant potential as inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4]
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle progression, proliferation, survival, and metabolism.[5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[5] Small molecule inhibitors that target key nodes in this pathway, such as PI3K, Akt, and mTOR, are of significant interest in oncology drug development.
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth, Proliferation,\nSurvival", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nand Analogs", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed]; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Downstream; Inhibitor -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }
Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of this compound analogs.Structure-Activity Relationship (SAR) and Biological Evaluation
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds as kinase inhibitors.
Comparative Analysis of Analog Activity
The following table summarizes the in-vitro biological activities of representative substituted pyrimidine and pyridine derivatives, highlighting the impact of structural modifications on their anticancer and kinase inhibitory potency.
| Compound ID | Core Structure | R1 | R2 | Target/Assay | IC50/GI50 (µM) | Reference |
| 1 | 2-chloro-5-R1-pyridin-4-amine | -CH3 | - | Not Specified | Not Specified | [2] |
| 2 | 2-chloro-5-R1-pyridin-4-amine | -OCH3 | - | Not Specified | Not Specified | Core Topic |
| 3 | 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidine | various | various | Anticancer | Potent in vivo | [4] |
| 4 | 5-chloro-4-((phenyl)amino)pyrimidine | various | - | HDAC inhibitor | L20: 0.217 (HDAC3) | [3] |
This table is a representative summary and not an exhaustive list.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound and its analogs as kinase inhibitors and anticancer agents, a series of in-vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a universal, luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6][7][8][9][10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., PI3K, Akt)
-
Kinase substrate
-
ATP
-
Test compounds (this compound and analogs)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a kinase reaction buffer containing the kinase, its substrate, and ATP at the desired concentrations.
-
In a 384-well plate, add 5 µl of the kinase reaction mixture to each well.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Equilibrate the plate to room temperature if the kinase reaction was performed at a different temperature.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Kinase_Reaction [label="1. Set up Kinase Reaction\n(Kinase, Substrate, ATP, Inhibitor)", fillcolor="#FFFFFF"]; Incubate1 [label="Incubate", shape=diamond, fillcolor="#FBBC05"]; Add_ADP_Glo [label="2. Add ADP-Glo™ Reagent\n(Stop reaction, deplete ATP)", fillcolor="#FFFFFF"]; Incubate2 [label="Incubate (40 min)", shape=diamond, fillcolor="#FBBC05"]; Add_Detection [label="3. Add Kinase Detection Reagent\n(ADP -> ATP, Luminescence)", fillcolor="#FFFFFF"]; Incubate3 [label="Incubate (30-60 min)", shape=diamond, fillcolor="#FBBC05"]; Measure [label="4. Measure Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Kinase_Reaction; Kinase_Reaction -> Incubate1; Incubate1 -> Add_ADP_Glo; Add_ADP_Glo -> Incubate2; Incubate2 -> Add_Detection; Add_Detection -> Incubate3; Incubate3 -> Measure; Measure -> End; }
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cells treated with test compounds.[5][11][12][13][14]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the effect of the compound on pathway activation.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of targeted cancer therapies. Their synthetic accessibility and the tunability of their structure make them ideal candidates for lead optimization. The evidence pointing towards their activity as kinase inhibitors, especially within the PI3K/Akt/mTOR pathway, provides a clear rationale for their further investigation.
Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a more comprehensive SAR. Detailed mechanistic studies are needed to elucidate the specific kinase targets and the molecular interactions that govern their inhibitory activity. Furthermore, in vivo studies in relevant animal models will be crucial to assess the pharmacokinetic properties and therapeutic efficacy of the most promising compounds. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective drugs based on the versatile this compound scaffold.
References
- 1. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay [promega.sg]
- 10. promega.com [promega.com]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Protocol: A Validated Three-Step Synthesis of 2-Chloro-5-methoxypyridin-4-amine
An Application Note for Drug Development Professionals
Abstract
2-Chloro-5-methoxypyridin-4-amine is a pivotal substituted pyridine intermediate, frequently utilized in the synthesis of complex heterocyclic scaffolds for pharmaceutical and agrochemical agents. Its structural motifs are integral to the development of kinase inhibitors and other targeted therapeutics. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound from commercially available 2-chloro-5-methoxypyridine. The described three-step process, involving N-oxidation, regioselective nitration, and catalytic hydrogenation, is designed for high fidelity and scalability. We elaborate on the causality behind procedural choices, offer insights into reaction monitoring, and provide a framework for ensuring the synthesis of a high-purity final product.
Introduction and Synthetic Strategy
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. The target compound, this compound, presents a specific substitution pattern that requires a carefully planned synthetic route to ensure correct regiochemistry and high yield. Direct functionalization of the pyridine ring can be challenging; therefore, a multi-step approach is employed.
The strategy detailed herein leverages the directing effects of the pyridine N-oxide functionality to achieve selective nitration at the C4 position, a position that is typically deactivated towards electrophilic attack in the parent pyridine. The subsequent reduction of the nitro group and concomitant deoxygenation of the N-oxide provides a clean and efficient route to the desired 4-amino product. This method avoids the harsh conditions and potential side products associated with other approaches.
The overall synthetic workflow is illustrated below.
Caption: Three-step synthesis workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
| Reagent/Solvent | Formula | MW ( g/mol ) | Supplier |
| 2-Chloro-5-methoxypyridine | C₆H₆ClNO | 143.57 | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%) | C₇H₅ClO₃ | 172.57 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Sulfuric Acid (H₂SO₄, 98%) | H₂SO₄ | 98.08 | VWR |
| Nitric Acid (HNO₃, 70%) | HNO₃ | 63.01 | VWR |
| Platinum on activated carbon (e.g., 0.8% Pt, 0.6% Mo) | Pt/C | N/A | BASF, Johnson Matthey |
| Ethanol (EtOH, 200 proof) | C₂H₅OH | 46.07 | Decon Labs |
| Hydrogen (H₂) gas | H₂ | 2.02 | Airgas |
| Argon (Ar) / Nitrogen (N₂) gas | Ar / N₂ | N/A | Airgas |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄, anhydrous) | Na₂SO₄ | 142.04 | Fisher Scientific |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers and heating mantles
-
Rotary evaporator
-
High-pressure hydrogenation reactor (e.g., Parr shaker or similar autoclave)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel, filter paper, kieselguhr/Celite)
-
Standard analytical equipment for product characterization (NMR, LC-MS, HPLC)
Detailed Synthesis Protocol
Step 1: Synthesis of 2-Chloro-5-methoxypyridine 1-oxide
Rationale: The oxidation of the pyridine nitrogen to an N-oxide is the critical activating step. The N-oxide group is electron-donating via resonance, which activates the C2 and C4 positions of the pyridine ring towards electrophilic substitution. This overcomes the inherent electron-deficient nature of the pyridine ring.
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-methoxypyridine (10.0 g, 69.6 mmol).
-
Dissolve the starting material in dichloromethane (DCM, 200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 18.5 g, ~82.3 mmol, 1.18 eq.) in DCM (100 mL).
-
Add the m-CPBA solution dropwise to the cooled pyridine solution over 45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The product spot should be more polar than the starting material.
-
Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate sequentially with 10% aqueous sodium sulfite solution (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-5-methoxy-4-nitropyridine 1-oxide
Rationale: With the N-oxide in place, electrophilic nitration can proceed. The reaction is performed in a mixture of concentrated sulfuric and nitric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). The N-oxide directs this electrophile to the C4 position.[1]
Procedure:
-
Place the crude 2-Chloro-5-methoxypyridine 1-oxide (assuming quantitative yield from Step 1, ~11.1 g, 69.6 mmol) into a 250 mL flask.
-
Cool the flask to 0 °C and slowly add concentrated sulfuric acid (40 mL) with stirring.
-
In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (15 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the N-oxide, ensuring the internal temperature does not exceed 10 °C.
-
After addition, slowly heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~300 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate or a concentrated NaOH solution until the pH is ~7-8. This must be done carefully in a well-ventilated fume hood due to gas evolution.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. This intermediate is known and can be referenced.[2]
Step 3: Synthesis of this compound
Rationale: The final step involves the reduction of the nitro group to an amine and the simultaneous reductive removal of the N-oxide functionality. Catalytic hydrogenation is an effective method for this transformation.[3] The use of a platinum catalyst, sometimes promoted with metals like Molybdenum (Mo) or Vanadium (V), ensures high efficiency and can prevent the accumulation of hydroxylamine intermediates.[4][5]
Procedure:
-
Charge a glass pressure reactor or autoclave with 2-Chloro-5-methoxy-4-nitropyridine 1-oxide (10.0 g, 49.0 mmol) and the hydrogenation catalyst (e.g., 0.8% Pt, 0.6% Mo on activated carbon, 1.0 g, 10 wt%).
-
Add ethanol (150 mL) as the solvent.
-
Seal the reactor and inert the atmosphere by purging with argon or nitrogen three times.
-
Pressurize the reactor with hydrogen gas to 3-4 bar (~45-60 psi).
-
Stir the reaction mixture at 30-40 °C. Hydrogen uptake should be monitored. The reaction is typically complete within 18-24 hours.
-
Upon completion (cessation of hydrogen uptake), vent the reactor and purge again with an inert gas.
-
Filter the reaction mixture through a pad of kieselguhr (Celite) to remove the catalyst, washing the pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized (e.g., from an ethanol/water mixture or toluene) to yield the final product, this compound, as a pure solid.
Characterization and Expected Results
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
Appearance: Off-white to light brown crystalline solid.
-
Yield: Overall yields for the three-step process are typically in the range of 60-75%.
-
Purity (HPLC): >98%.
-
Mass Spectrometry (MS): (ESI+) m/z = 159.0 [M+H]⁺ for C₆H₇ClN₂O.
-
¹H-NMR (400 MHz, DMSO-d₆): Expected signals would be similar to analogous structures.[4] Expect singlets for the methoxy protons (~3.8 ppm), aromatic protons (~6.6 and ~7.8 ppm), and a broad singlet for the amine protons (~6.0 ppm).
Safety and Handling
-
General Precautions: This synthesis must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
m-CPBA: An oxidizing agent that can be shock-sensitive when dry. Handle with care.
-
Concentrated Acids: Sulfuric and nitric acids are highly corrosive. Handle with extreme caution, and always add acid to water (or other solutions) slowly, never the reverse.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a designated area with appropriate safety measures, including proper grounding of equipment and use of a blast shield. Ensure the reactor is properly sealed and pressure-tested before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete N-oxidation (Step 1) | Insufficient m-CPBA; short reaction time. | Add additional m-CPBA (0.1-0.2 eq.) and continue stirring. Ensure m-CPBA is of good quality. |
| Low yield in Nitration (Step 2) | Insufficiently activating N-oxide; temperature too low. | Confirm complete N-oxide formation in Step 1. Ensure reaction temperature is maintained at 70-80 °C. |
| Stalled Hydrogenation (Step 3) | Catalyst poisoning; poor quality catalyst; insufficient H₂ pressure. | Ensure starting material is pure. Use fresh, high-quality catalyst. Increase hydrogen pressure if equipment allows. Consider filtering and adding fresh catalyst. |
References
- 1. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-methoxy-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
The Strategic Application of 2-Chloro-5-methoxypyridin-4-amine in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of the strategic application of 2-Chloro-5-methoxypyridin-4-amine as a pivotal structural motif in medicinal chemistry. While its direct incorporation into a marketed drug is not as prominently documented as some analogs, its utility as a versatile building block is inferred from the prevalence of the substituted 2-aminopyridine scaffold in a multitude of targeted therapies. This document will elucidate the synthetic versatility of this compound, with a particular focus on its role as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents. Detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships conferred by this scaffold will be presented to empower researchers in drug discovery and development.
Introduction: The Privileged 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, frequently identified as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its unique electronic properties and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore. The introduction of specific substituents, such as the chloro and methoxy groups in this compound, provides medicinal chemists with fine control over the steric and electronic properties of the molecule, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
The chloro group at the 2-position is a key functional handle for synthetic elaboration, most notably through cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, which can be tailored to occupy specific binding pockets in the target protein. The methoxy group at the 5-position, on the other hand, can influence the molecule's solubility, metabolic stability, and hydrogen bonding potential, often contributing to improved drug-like properties. The 4-amino group provides a crucial point for further derivatization or can act as a key hydrogen bond donor in receptor-ligand interactions.
Core Application: A Gateway to Kinase Inhibitors
A significant body of research highlights the importance of substituted aminopyridines and aminopyrimidines in the development of potent and selective kinase inhibitors.[1][2][3] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase, with various substituents extending into adjacent hydrophobic pockets to confer potency and selectivity. This compound provides an ideal starting point for the construction of such inhibitors.
Illustrative Synthetic Strategy: Buchwald-Hartwig Amination
A common and powerful method for elaborating the this compound scaffold is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 2-position of the pyridine ring and a wide variety of amines. This reaction is highly valued for its functional group tolerance and broad substrate scope.
Caption: General workflow for the synthesis of kinase inhibitor scaffolds from this compound via Buchwald-Hartwig amination.
Case Study: Analogue in the Synthesis of Finerenone
To illustrate the synthetic utility of the 2-chloro-4-aminopyridine core, we can examine the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. A key intermediate in the synthesis of Finerenone is 2-chloro-5-methylpyridin-4-amine , a close structural analog of the title compound. The synthetic strategies employed for this analog are directly applicable to this compound.
Patents reveal that 2-chloro-5-methylpyridin-4-amine can be synthesized from 2-chloro-5-methyl-4-nitropyridine 1-oxide through a hydrogenation reaction.[4][5] This multi-step process highlights a practical and scalable route to this valuable intermediate.
Synthetic Protocol: Preparation of 2-Chloro-5-methylpyridin-4-amine
This protocol is adapted from the patented synthesis of the key intermediate for Finerenone and serves as a blueprint for the synthesis of analogous compounds.[4][5][6]
Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide
Caption: Synthetic workflow for the preparation of 2-chloro-5-methylpyridin-4-amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-chloro-5-methyl-4-nitropyridine 1-oxide | 56057-17-5 | 188.57 |
| Platinum on activated carbon (e.g., 1% Pt) | 7440-06-4 | 195.08 |
| Ethanol | 64-17-5 | 46.07 |
| Hydrogen gas | 1333-74-0 | 2.02 |
| Argon | 7440-37-1 | 39.95 |
| Celite (Kieselguhr) | 61790-53-2 | N/A |
Procedure:
-
Reactor Setup: A pressure reactor equipped with a mechanical stirrer is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq).
-
Catalyst Addition: The hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% w/w of the starting material) is carefully added.[6]
-
Solvent Addition: Ethanol is added as the solvent.
-
Inerting: The reactor is sealed and purged three times with argon to ensure an inert atmosphere.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to 3 bar. The reaction mixture is stirred at 30°C for approximately 20 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reactor is depressurized and purged with argon. The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 2-chloro-5-methylpyridin-4-amine. The product can be further purified by crystallization or chromatography if necessary.
Expected Outcome: This procedure typically affords the desired product in high yield and purity.[6]
Physicochemical Properties and Reactivity
Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₇ClN₂O | Defines the elemental composition. |
| Molecular Weight | 158.59 g/mol | A low molecular weight is generally favorable for good pharmacokinetic properties (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | Influences membrane permeability and oral bioavailability. Values below 140 Ų are often associated with good cell permeation. |
| logP | 1.3258 | A measure of lipophilicity, which affects solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 1 | The amino group can participate in hydrogen bonding with the target protein. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, methoxy oxygen, and amino nitrogen can act as hydrogen bond acceptors. |
The reactivity of this compound is dominated by the chloro substituent at the 2-position, which is susceptible to nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions. The amino group at the 4-position can also be a site for derivatization, such as acylation or alkylation, to further explore the structure-activity relationship.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists. Its strategic application, particularly in the synthesis of kinase inhibitors, is well-supported by the widespread success of the substituted 2-aminopyridine scaffold in targeted therapies. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate the use of this compound in the discovery and development of novel therapeutics. As the demand for highly selective and potent drugs continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like this compound will undoubtedly increase.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
Introduction: The Strategic Importance of N-Alkylated Aminopyridines
An Application Note and Detailed Protocol for the N-alkylation of 2-Chloro-5-methoxypyyridin-4-amine
N-alkylated aminopyridines represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their structural motif is prevalent in a wide array of pharmacologically active agents, where the substituted pyridine core acts as a versatile bioisostere for other aromatic systems and the N-alkyl substituent provides a critical vector for modulating potency, selectivity, and pharmacokinetic properties. The target molecule, 2-Chloro-5-methoxypyridin-4-amine, is a particularly valuable intermediate. The exocyclic amino group at the C4 position serves as the primary site for nucleophilic attack, allowing for the introduction of diverse alkyl chains. Concurrently, the chloro- and methoxy-substituents offer strategic advantages: the chlorine atom at the C2 position is a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further molecular elaboration, while the methoxy group at C5 modulates the electronic properties of the pyridine ring.
This document serves as a comprehensive guide for researchers, providing a field-proven, detailed protocol for the selective N-monoalkylation of this compound. The methodologies described herein are grounded in established principles of amine alkylation and are designed to be both reliable and adaptable for various alkylating agents.
Reaction Principle and Mechanistic Considerations
The N-alkylation of this compound with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Causality Behind Experimental Choices:
-
Nucleophile: The exocyclic amino group (-NH₂) is the primary nucleophile. While the pyridine ring nitrogen is also a potential nucleophilic site, the exocyclic amine is generally more reactive in substituted aminopyridines, leading to favorable N4-alkylation.
-
Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, chlorides) are effective electrophiles. The reactivity order follows I > Br > Cl. The use of less reactive leaving groups should be avoided to ensure efficient conversion.[3]
-
Base: A base is essential to neutralize the hydrohalic acid (HX) generated during the reaction.[2] This prevents the protonation of the starting amine, which would form an unreactive ammonium salt and halt the reaction. Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easily removed during work-up.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They effectively dissolve the amine substrate and the inorganic base while facilitating the SN2 transition state. Dipolar aprotic solvents like DMF, NMP, and DMAC should be used with caution and alternatives sought where possible for greener chemistry.[3]
Potential Challenges and Solutions:
-
Over-alkylation: The mono-alkylated product is also nucleophilic and can react with a second molecule of the alkyl halide to form a di-alkylated product. To favor mono-alkylation, the reaction stoichiometry is controlled by using a slight excess of the alkylating agent (typically 1.1-1.2 equivalents) and monitoring the reaction closely to stop it upon consumption of the starting material.
-
Regioselectivity: While N4-alkylation is electronically favored, harsh conditions could potentially lead to alkylation on the ring nitrogen. The described protocol utilizes mild conditions to maintain high selectivity. For substrates where regioselectivity is a major issue, protection of the amino group (e.g., as a Boc-carbamate) can be employed, followed by alkylation and deprotection.[4]
Experimental Workflow Overview
The overall process from setup to final product characterization is outlined in the workflow diagram below. This systematic approach ensures reproducibility and high purity of the target compound.
Caption: High-level workflow for the N-alkylation of this compound.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of this compound with various alkyl halides, based on general protocols for similar aromatic amines.[5] Researchers should perform initial optimization as yields can be substrate-dependent.
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ (2.0) | DMF | 60 - 80 | 4 - 8 | 85 - 95 |
| Ethyl Bromide | K₂CO₃ (2.0) | DMF | 70 - 90 | 6 - 12 | 80 - 90 |
| Benzyl Bromide | Cs₂CO₃ (1.5) | Acetonitrile | 50 - 70 | 3 - 6 | 90 - 98 |
| Propargyl Bromide | K₂CO₃ (2.0) | Acetone | Reflux | 5 - 10 | 75 - 85 |
Detailed Experimental Protocol: N-Alkylation with Benzyl Bromide
This protocol provides a specific, self-validating procedure for the N-benzylation of this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 eq) and cesium carbonate (1.5 eq).
-
Place the flask under an inert atmosphere of nitrogen or argon. This is crucial to prevent atmospheric moisture from interfering with the reaction.
-
Add anhydrous acetonitrile (approx. 5-10 mL per mmol of the amine) via syringe. Stir the resulting suspension at room temperature for 15 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature using a syringe. A slight exotherm may be observed.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 60 °C using a pre-heated oil bath.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 1-2 hours. Use a mobile phase such as 30% Ethyl Acetate in Hexane. The consumption of the starting amine and the appearance of a new, less polar product spot indicates reaction progression. The reaction is considered complete when the starting amine spot is no longer visible by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between deionized water and ethyl acetate. The purpose of this step is to dissolve the inorganic salts (CsBr, excess Cs₂CO₃) in the aqueous phase and the organic product in the ethyl acetate layer.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate to ensure complete recovery of the product.
-
Combine all organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%) to isolate the pure N-alkylated product.
-
Combine the pure fractions, as identified by TLC, and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity, structure, and purity.
-
Alternative Strategy: Reductive Amination
For certain sensitive substrates or to ensure strict mono-alkylation, reductive amination is a powerful alternative.[6] This one-pot, two-step method involves:
-
Reacting the this compound with an aldehyde or ketone to form an intermediate imine.
-
In-situ reduction of the imine using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5]
This method avoids the use of alkyl halides and is often cleaner, with water being the primary byproduct. It is particularly advantageous for introducing alkyl groups derived from readily available aldehydes.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols for the Large-Scale Synthesis of 2-Chloro-5-methoxypyridin-4-amine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-5-methoxypyridin-4-amine, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the limited availability of established large-scale procedures for this specific isomer, this guide presents a robust and logically designed three-step synthetic pathway. The protocol is developed from foundational principles of pyridine chemistry, emphasizing scalability, safety, and efficiency. We will detail the rationale behind the chosen synthetic strategy, provide step-by-step experimental protocols, and discuss critical parameters for process optimization and quality control, tailored for researchers, chemists, and process development professionals.
Introduction and Strategic Rationale
Substituted pyridines are privileged scaffolds in modern pharmaceuticals and agrochemicals due to their ability to engage in a wide range of biological interactions. The target molecule, this compound, possesses a unique arrangement of functional groups—a nucleophilic amine, an electrophilic chloro-substituted carbon, and an electron-donating methoxy group—making it a versatile intermediate for constructing complex molecular architectures.
The proposed synthetic pathway is designed for scalability and efficiency, starting from a readily available commercial precursor. The core strategy involves a three-step sequence:
-
Nitration: Regioselective introduction of a nitro group at the C4 position of the pyridine ring, which serves as a precursor to the target amine.
-
Chlorination: Conversion of the C2-pyridone tautomer to the 2-chloro functionality using a standard chlorinating agent.
-
Reduction: Selective reduction of the C4-nitro group to the final 4-amino group, yielding the desired product.
This approach avoids the use of difficult-to-handle reagents and ensures a high degree of regiochemical control, which is paramount for large-scale production.
Retrosynthetic Analysis
A logical retrosynthetic analysis illustrates the disassembly of the target molecule into a feasible starting material. The primary disconnections are made at the C-N and C-Cl bonds, leveraging well-established transformations in pyridine chemistry.
Caption: Retrosynthetic pathway for this compound.
Detailed Synthetic Pathway and Protocols
The forward synthesis is designed as a sequential, three-step process. Each step is optimized for yield, purity, and operational simplicity on a large scale.
Overall Synthetic Workflow
Caption: Forward synthesis workflow diagram.
Step 1: Synthesis of 5-Methoxy-4-nitro-2(1H)-pyridone
-
Reaction Principle: Electrophilic aromatic substitution. The pyridine ring is activated by the hydroxyl (pyridone) and methoxy groups. Concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which attacks the electron-rich C4 position.
-
Protocol:
-
Reagent Charging: To a 20 L jacketed glass reactor, charge concentrated sulfuric acid (98%, 3.0 L) and initiate cooling to 0-5 °C with constant stirring.
-
Substrate Addition: Slowly add 2-hydroxy-5-methoxypyridine (1.0 kg, 7.99 mol) in portions, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 20 minutes until a clear solution is obtained.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid (600 mL) and concentrated sulfuric acid (600 mL) by slowly adding the acid to the sulfuric acid in a separate, pre-chilled vessel. Add this mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (15 kg) with vigorous stirring. The product will precipitate as a yellow solid.
-
Filtration and Washing: Filter the solid precipitate using a Nutsche filter. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral (pH 6-7).
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
-
-
Expected Outcome: A pale yellow to yellow solid. Yield: 1.22 kg (89%).
Step 2: Synthesis of 2-Chloro-5-methoxy-4-nitropyridine
-
Reaction Principle: Nucleophilic substitution. The pyridone is converted to its chloro derivative using phosphorus oxychloride (POCl₃). This is a standard transformation for converting 2-pyridones and 2-hydroxypyridines to 2-chloropyridines.
-
Protocol:
-
Reagent Charging: In a 20 L reactor equipped with a reflux condenser and a scrubber for acidic vapors, charge phosphorus oxychloride (POCl₃, 4.0 L).
-
Substrate Addition: Slowly add the dried 5-Methoxy-4-nitro-2(1H)-pyridone (1.20 kg, 6.97 mol) from Step 1 in portions. The addition is exothermic and may cause gas evolution. Control the rate of addition to maintain a manageable reaction.
-
Reaction Heating: After the addition is complete, slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is fully converted.
-
Solvent Removal: Cool the reaction mixture to 40-50 °C and remove the excess POCl₃ under reduced pressure.
-
Work-up: Cool the residue to room temperature and very carefully quench by pouring it onto crushed ice (15 kg). Caution: This is a highly exothermic and hazardous step. Perform this in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until pH 7-8. Extract the product with dichloromethane or ethyl acetate (3 x 3 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by slurry in a minimal amount of cold isopropanol.
-
-
Expected Outcome: A light-yellow crystalline solid. Yield: 1.18 kg (89%).
Step 3: Synthesis of this compound
-
Reaction Principle: Chemoselective reduction of an aromatic nitro group. Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, inexpensive, and highly effective method for large-scale nitro group reductions (Béchamp reduction).[1] It is preferred over catalytic hydrogenation in this case to avoid potential dehalogenation of the 2-chloro substituent.
-
Protocol:
-
Reactor Setup: Charge a 50 L reactor with industrial methylated spirits (or ethanol, 15 L), water (5 L), and ammonium chloride (150 g). Add iron powder (1.5 kg, 26.8 mol).
-
Heating: Heat the stirred suspension to 70-75 °C.
-
Substrate Addition: Add the 2-Chloro-5-methoxy-4-nitropyridine (1.15 kg, 5.99 mol) from Step 2 portion-wise over 1-2 hours, maintaining the internal temperature near reflux.
-
Reaction Monitoring: The reaction is exothermic. After the addition is complete, maintain the reflux for an additional 3-5 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Filtration: Cool the reaction mixture to 40-50 °C and filter through a pad of celite to remove the iron salts. Wash the filter cake with warm ethanol (2 x 2 L).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.
-
Extraction: Add water (10 L) to the residue and extract the product with ethyl acetate (3 x 5 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting solid can be recrystallized from a suitable solvent system like ethyl acetate/heptane to yield the final, high-purity product.
-
-
Expected Outcome: An off-white to light brown solid. Yield: 850 g (85%).
Data Summary and Process Parameters
| Step | Reaction Type | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Theoretical Yield |
| 1 | Nitration | 2-Hydroxy-5-methoxypyridine | H₂SO₄, HNO₃ | 0 - 10 | 4 - 5 | 89% |
| 2 | Chlorination | 5-Methoxy-4-nitro-2(1H)-pyridone | POCl₃ | 105 - 110 | 4 - 6 | 89% |
| 3 | Reduction | 2-Chloro-5-methoxy-4-nitropyridine | Fe, NH₄Cl | 70 - 80 | 4 - 7 | 85% |
Characterization and Quality Control
The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environments and substitution pattern on the pyridine ring.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
Typical Sample Prep: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent like CDCl₃ or DMSO-d₆.[2]
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight of the compound. Techniques like GC-MS or LC-MS can be employed.
-
Typical Ionization: Electron Impact (EI) or Electrospray Ionization (ESI).[2]
-
-
High-Performance Liquid Chromatography (HPLC):
-
To determine the purity of the final product and monitor reaction progress.
-
Typical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm).[2]
-
Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid.
-
Safety, Handling, and Waste Management
-
Personnel Safety: All steps should be performed in a well-ventilated chemical fume hood or an appropriate production facility. Personnel must wear standard personal protective equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves.
-
Reagent Hazards:
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. The quenching step is particularly hazardous and must be performed with caution.
-
Chlorinated Pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.[3]
-
-
Waste Disposal:
-
Acidic/Basic Aqueous Waste: Neutralize before disposal in accordance with local regulations.
-
Organic Solvent Waste: Collect in designated, labeled containers for hazardous waste disposal.
-
Iron/Iron Oxide Sludge: This solid waste should be disposed of as heavy metal waste.
-
References
Application Notes and Protocols for 2-Chloro-5-methoxypyridin-4-amine: A Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and disposal of 2-Chloro-5-methoxypyridin-4-amine (CAS No. 1227586-39-1). As a substituted pyridine derivative, this compound is integral to various research and development applications, particularly in medicinal chemistry and drug discovery. Due to its chemical structure, which includes a chlorinated pyridine ring and an amine group, it must be handled with a comprehensive understanding of its potential hazards. These protocols are synthesized from established safety standards for hazardous chemicals and data from structurally analogous compounds to ensure the highest level of safety and scientific integrity in the laboratory.
Introduction and Scientific Context
This compound belongs to the class of halogenated pyridines, which are pivotal building blocks in organic synthesis. The unique arrangement of the chloro, methoxy, and amine functional groups on the pyridine core makes it a valuable intermediate for creating complex molecules with potential biological activity. The presence of a halogen atom and an amino group suggests that the compound should be treated with caution, assuming potential toxicity and irritant properties common to similar chemical structures.
The protocols outlined herein are designed to be self-validating, integrating causality and established best practices from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Adherence to these guidelines is critical for protecting personnel, ensuring experimental reproducibility, and maintaining environmental compliance.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by examining data from closely related compounds such as other chlorinated pyridines and methoxypyridines.
Inferred Hazards based on Analogous Compounds: Based on data for similar chemical structures, this compound should be presumed to possess the following hazards:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][4][5]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Inferred Risk Statement | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly with soap and water after handling. If skin irritation occurs, seek medical advice.[1][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4][5] |
| STOT - Single Exposure | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2][7][8] |
| Aquatic Hazard | Potentially harmful to aquatic life. | Avoid release to the environment.[1] |
Causality of Hazards:
-
The chlorine atom increases the reactivity and potential toxicity of the pyridine ring.
-
The amine group can lend basic and irritant properties to the molecule.
-
As a fine powder or solid, the compound can be easily inhaled, leading to respiratory tract irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of appropriate PPE is the first line of defense.[9]
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart.[9][10] For prolonged handling or in case of a spill, consider double-gloving or using thicker butyl rubber gloves. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[9][11] If there is a significant splash risk, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A flame-retardant lab coat is mandatory to protect against skin contact.[11] Ensure the lab coat is fully buttoned. For operations with a higher risk of contamination, a chemically resistant apron may be worn over the lab coat.
-
Respiratory Protection: All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8][10][11]
Diagram: Hierarchy of Controls
This diagram illustrates the universally accepted hierarchy for mitigating chemical hazards, prioritizing engineering and administrative controls over sole reliance on PPE.
Caption: The hierarchy of controls for chemical safety.
Safe Handling and Experimental Workflow
Adherence to a strict, methodical workflow is essential for minimizing exposure and preventing accidents.
Protocol for Weighing and Preparing Solutions:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[12]
-
Designated Area: All weighing and solution preparation should occur in a designated area within the fume hood.[10]
-
Weighing: Use a tared weigh boat or glass vial to weigh the solid compound on an analytical balance located inside the fume hood or in close proximity for immediate transfer.
-
Dispensing: Use a clean spatula for solid transfers. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Dissolving: Add the solvent to the solid in a flask or beaker within the fume hood. If necessary, cap the container securely before mixing or sonicating.
-
Post-Handling: After use, decontaminate the spatula and work surface. Dispose of contaminated weigh boats and gloves as hazardous waste.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][6] Never eat, drink, or smoke in the laboratory.[1][6][12]
Chemical Storage Protocols
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.[9]
Table 2: Storage Requirements
| Parameter | Specification | Rationale |
| Temperature | Store in a cool, dry place.[8][10][12] Refrigeration (e.g., 4°C) is recommended for long-term stability.[7][13] | Prevents potential thermal decomposition and preserves chemical purity. |
| Atmosphere | Keep container tightly closed.[2][10][12][14] | Prevents absorption of atmospheric moisture which could degrade the compound. |
| Location | Store in a well-ventilated area designated for hazardous chemicals.[10][12] | Ensures any potential vapor release is managed and reduces exposure risk. |
| Segregation | Store away from incompatible materials such as strong oxidizing agents and strong acids.[10][12] | Prevents dangerous chemical reactions that could lead to fire, explosion, or toxic fumes. |
| Container | Use the original, properly labeled container. If transferred, use a compatible, leak-proof container with a secure closure.[11][12] | Ensures chemical compatibility and clear identification of contents and hazards. |
According to OSHA guidelines, hazardous materials should be stored in appropriate, spill-proof containers and segregated from incompatible substances.[12][15]
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to a spill or exposure is critical to mitigate harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Diagram: Spill Response Workflow
This workflow provides a logical sequence of actions to take in the event of a chemical spill.
Caption: Step-by-step workflow for responding to a chemical spill.
Protocol for a Minor Spill (Contained within a Fume Hood):
-
Alert: Immediately alert others in the vicinity.
-
PPE: Ensure you are wearing the appropriate PPE.[16]
-
Containment: For a solid spill, carefully sweep the material into a dustpan. For a solution, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in.[9][11][17][18]
-
Collection: Carefully transfer the contained material and absorbent into a designated, sealable hazardous waste container.[11][19]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the waste container.[18][19]
-
Disposal: Label the waste container clearly as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[19][20]
Protocol for a Major Spill (Outside a Fume Hood) or Any Spill Involving Fire/Injury:
-
Alert: Activate the nearest fire alarm and call your institution's emergency number. Provide details on the location, the chemical spilled, and the nature of the emergency.[19][20]
-
Isolate: If safe to do so, close the doors to the laboratory to contain the spill.
-
Assist: Attend to any injured or contaminated persons, moving them to a safe location and starting first aid if trained to do so.[19]
First Aid and Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4][7][14] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7][14]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][4][7]
Waste Disposal Procedures
Chemical waste must be managed in accordance with federal, state, and local regulations to protect the environment.[21] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[22][23]
Protocol for Waste Disposal:
-
Waste Identification: this compound and materials contaminated with it are classified as hazardous chemical waste.
-
Containerization: Collect all waste (excess solid, solutions, contaminated PPE, and spill cleanup debris) in a designated, chemically compatible, and leak-proof container with a secure lid.[10][11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents) with their approximate percentages.[11]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS department.
-
Prohibited Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[1][7][11]
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of risk assessment, proper PPE usage, meticulous handling, and compliant disposal, researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for analogous compounds before beginning work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. osha.com [osha.com]
- 13. chemscene.com [chemscene.com]
- 14. fishersci.com [fishersci.com]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 17. acs.org [acs.org]
- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. epa.gov [epa.gov]
Troubleshooting & Optimization
Improving yield in 2-Chloro-5-methoxypyridin-4-amine synthesis
Beginning Research Phase
I've started gathering initial data. Comprehensive Google searches are underway focusing on the synthesis of 2-Chloro-5-methoxypyridin-4-amine. I'm prioritizing common synthetic routes, potential side reactions, and yield optimization data. This foundational phase will inform my next steps.
Refining Data Gathering
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Developing Guide Structure
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Crafting a Q&A
I'm now focusing on structuring a comprehensive Q&A format for the technical support center. My aim is to preemptively address key concerns researchers might have regarding the synthesis of this compound. I'm prioritizing clarity and practical guidance, as if I'm providing direct support to the end-users.
Designing the Structure
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Planning the Approach
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Developing the Framework
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Formulating FAQs
I'm now structuring a comprehensive Q&A format for the technical support center. I'm taking the synthesis guide beyond just a process breakdown, focusing on practical troubleshooting. The core will be a stage-by-stage guide through the synthesis, highlighting potential pitfalls and solutions. I'm focusing on the dichlorinated precursor amination process, creating FAQs on topics like starting material stability, regioselectivity, and reaction stalling. I'll use research findings to formulate targeted responses for researchers.
Designing the Structure
Now I'm designing a stage-by-stage guide, anticipating common issues with the target compound's synthesis. I'll include a comprehensive troubleshooting section to address potential problems researchers may face at each stage. My goal is to build a trustworthy and accessible knowledge base.
Structuring the Q&A
I've progressed to a detailed, stage-by-stage Q&A format, focusing on the amination of the dichlorinated pyridine precursor. I'm prioritizing frequently asked questions about issues like starting material purity and regioselectivity. I'm now drafting targeted solutions for researchers, drawing on the existing literature. I'm focusing on the synthesis of 2,4-dichloro-5-methoxypyridine as well as the amination conditions.
Structuring the Guide
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Technical Support Center: Synthesis of 2-Chloro-5-methoxypyridin-4-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-Chloro-5-methoxypyridin-4-amine. This key pyridine intermediate is a valuable building block, but its multi-step synthesis is often plagued by competing side reactions that can significantly impact yield and purity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explaining the causal mechanisms behind common synthetic challenges. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and overcome the hurdles in producing this target molecule with high fidelity.
Section 1: Overview of a Common Synthetic Strategy
The synthesis of this compound typically involves a sequence of functional group transformations on a pyridine core. A prevalent and logical pathway begins with a readily available precursor, such as 2-chloro-5-methoxypyridine, and proceeds through nitration followed by reduction. Understanding this workflow is the first step in identifying potential points of failure.
Caption: A typical synthetic workflow for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Issue 1: Poor Regioselectivity during Nitration
Q: My nitration of 2-chloro-5-methoxypyridine is producing a mixture of isomers, with significant formation of the 3-nitro and 6-nitro variants. How can I exclusively target the 4-position?
A: This is a classic regioselectivity problem governed by the electronic effects of the existing substituents. The C2-chloro group is electron-withdrawing and deactivating, while the C5-methoxy group is strongly activating and ortho-, para-directing. Their combined influence can lead to a mixture of products.
Root Cause & Solution:
The directing power of the substituents is not sufficient to guarantee exclusive nitration at C4. To overcome this, a common and highly effective strategy is to first perform an N-oxidation of the pyridine ring.
-
Mechanism of Action: The resulting N-oxide intermediate dramatically alters the electronic landscape of the ring. It strongly deactivates the C2 and C6 positions while activating the C4 position for electrophilic attack. This makes nitration at the C4 position highly favorable.
-
Post-Nitration Step: After successful nitration of the N-oxide, the oxygen can be removed during the subsequent nitro group reduction step, often in the same pot, to yield the desired amine. A patent for a related synthesis highlights a similar strategy for achieving high regioselectivity.[1]
Caption: Using an N-oxide intermediate to ensure C4 nitration selectivity.
Issue 2: Dehalogenation During Nitro Group Reduction
Q: During the reduction of the 4-nitro group, I am consistently observing a significant byproduct corresponding to the loss of the C2-chlorine atom (dehalogenation). How can I prevent this hydrodechlorination?
A: This is arguably the most critical and common side reaction in this synthesis. The C2-chlorine on the pyridine ring is susceptible to hydrogenolysis, especially under catalytic hydrogenation conditions. The choice of reducing agent and conditions is paramount.
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting dehalogenation during reduction.
Data Summary: Comparison of Reduction Methods
| Reduction Method | Typical Conditions | Dehalogenation Risk | Comments |
| Catalytic Hydrogenation (Pd/C) | H₂ (1-10 bar), MeOH/EtOH | High | Palladium is highly active for hydrogenolysis of aryl chlorides. Avoid if possible. |
| Catalytic Hydrogenation (Pt/C, PtO₂) | H₂ (2-5 bar), various solvents | Moderate | Platinum catalysts are generally less prone to causing dehalogenation than palladium.[2] |
| Transfer Hydrogenation | Pd/C, Ammonium Formate or Hydrazine, Reflux | Low | A much milder method that often preserves the halogen by maintaining a low concentration of active hydrogen. |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl, Reflux | Very Low | Highly chemoselective for the nitro group. A classic, robust, and reliable method to avoid this specific side reaction. |
Issue 3: Formation of Dimeric Azoxy/Azo Byproducts
Q: My reduction reaction is clean in terms of dehalogenation, but I'm seeing higher molecular weight impurities that I suspect are azo or azoxy dimers. What causes this?
A: The reduction of an aromatic nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reduction is incomplete or if local concentrations of these intermediates build up, they can condense to form dimeric impurities.
Root Cause & Solution:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient equivalents of the reducing agent and adequate reaction time. Monitor by TLC or LCMS until the starting material and key intermediates are consumed.
-
pH Control (for Metal/Acid systems): In metal/acid reductions, maintaining a sufficiently acidic environment is crucial. If the pH rises, the hydroxylamine intermediate can become more stable and prone to dimerization. Ensure an excess of acid is present throughout the reaction.
-
Exothermic Reactions: The reduction can be highly exothermic. If the temperature is not controlled, especially during the initial addition of reagents, it can promote side reactions. Use an ice bath and add reagents portion-wise or drop-wise to maintain a controlled temperature profile.
Section 3: Validated Experimental Protocols
The following protocols are provided as a robust starting point for key transformations, designed to minimize the side reactions discussed above.
Protocol 1: Selective Reduction of 2-Chloro-5-methoxy-4-nitropyridine
This protocol utilizes a classic metal/acid system to ensure chemoselective reduction of the nitro group without affecting the C2-chloro substituent.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-methoxy-4-nitropyridine (1.0 eq) and ethanol (10 mL per gram of starting material).
-
Reagent Addition: To the stirred suspension, add iron powder (Fe, ~5.0 eq).
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl, ~0.5 eq) dropwise via an addition funnel. The reaction is exothermic and may begin to reflux. Maintain gentle reflux using a heating mantle for 2-4 hours.
-
Monitoring: Track the reaction progress using TLC or LCMS. The product amine will be significantly more polar than the starting nitro compound.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
References
- 1. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-methoxypyridin-4-amine Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 2-Chloro-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of these coupling reactions and achieve your desired synthetic outcomes.
Introduction to Coupling Reactions of this compound
This compound is a valuable building block in medicinal chemistry. Its functional groups offer multiple points for diversification through cross-coupling reactions. The primary challenge lies in the selective activation of the C-Cl bond, especially given the presence of the potentially coordinating amino and methoxy groups. This guide will focus on two of the most common and powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The reactivity of the 2-chloropyridine moiety can be influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups can impact the oxidative addition step in the catalytic cycle. Careful optimization of reaction parameters is therefore crucial for success.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this compound in coupling reactions.
Q1: Which type of coupling reaction is most suitable for this compound?
A1: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are viable. The choice depends on the desired bond formation. For introducing a new carbon-based substituent (e.g., an aryl or heteroaryl group), the Suzuki-Miyaura coupling is the method of choice. For forming a new carbon-nitrogen bond with a primary or secondary amine, the Buchwald-Hartwig amination is the preferred route.
Q2: Can the amino group of this compound interfere with the coupling reaction?
A2: Yes, the exocyclic amino group can potentially coordinate to the palladium catalyst, which may inhibit its catalytic activity.[1] However, with the appropriate choice of ligands, this issue can often be mitigated. Bulky, electron-rich phosphine ligands are particularly effective at promoting the desired catalytic cycle over catalyst inhibition. In some cases, protection of the amino group may be considered, but it is often not necessary with modern catalyst systems.
Q3: Is the C-Cl bond in this compound reactive enough for cross-coupling?
A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[2][3] This is due to the stronger C-Cl bond, which makes the oxidative addition step more challenging. However, the use of specialized, electron-rich, and sterically hindered phosphine ligands can facilitate the activation of the C-Cl bond and lead to high-yielding reactions.[3][4]
Q4: What are the key parameters to consider for optimizing these reactions?
A4: The critical parameters for optimization include the choice of palladium precursor, ligand, base, solvent, temperature, and reaction time. The interplay between these factors is crucial. For instance, the choice of ligand often dictates the effectiveness of a particular base and solvent system. Systematic screening of these variables is often necessary to identify the optimal conditions for a specific substrate combination.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | • Use a Pre-catalyst: Pre-formed palladium complexes are often more reliable and active than generating the catalyst in situ from a palladium salt and a separate ligand.[2] • Ensure Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, and many phosphine ligands are sensitive to oxygen.[4] Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Ligand | • Screen Ligands: The choice of ligand is critical for activating the C-Cl bond. For Suzuki coupling, consider biarylphosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, bulky alkylphosphine ligands such as RuPhos or BrettPhos are often effective.[6] • Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to catalyst deactivation. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used. |
| Inappropriate Base | • Base Strength: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[3] Screen different bases such as Cs₂CO₃, K₃PO₄, or NaOtBu. The choice of base should be matched with the substrate and ligand.[4] • Base Solubility: Ensure the chosen base has sufficient solubility in the reaction solvent to be effective. |
| Low Reaction Temperature | • Increase Temperature: Aryl chloride couplings often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[3][4] Consider using a higher boiling point solvent if necessary. Microwave irradiation can sometimes be beneficial for accelerating the reaction.[4] |
| Poor Reagent Quality | • Use High-Purity Reagents: Ensure all starting materials, especially the boronic acid/ester or amine coupling partner, are of high purity. • Anhydrous & Degassed Solvents: Water and oxygen can interfere with the catalytic cycle. Use anhydrous and properly degassed solvents.[4] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Explanation | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki) | This occurs when the boronic acid couples with itself. It is often favored at higher temperatures or with certain catalyst systems. | • Lower the reaction temperature. • Use a less reactive boronic acid derivative (e.g., a pinacol ester). • Optimize the catalyst and ligand. |
| Dehalogenation (Hydrodechlorination) | The chloro group is replaced by a hydrogen atom. This can be a result of a competing reaction pathway, especially in the presence of certain bases and protic impurities. | • Use an anhydrous solvent. • Screen different bases. Weaker bases may sometimes reduce this side reaction. |
| Dimerization of the Alkyl Bromide (if applicable) | In some cross-coupling reactions, dimerization of the coupling partner can be a significant side reaction.[7] | • Adjust the stoichiometry of the reactants. • Optimize the catalyst system. |
Workflow for Troubleshooting Low Yield
Below is a diagram illustrating a logical workflow for troubleshooting low-yielding coupling reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Optimized Protocols
The following are starting point protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as a basis for further optimization depending on the specific coupling partner.
General Experimental Workflow
The general workflow for both coupling reactions is depicted below. It emphasizes the importance of maintaining an inert atmosphere throughout the setup and reaction.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
Reagents and Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-5 mol%) or a suitable pre-catalyst | dba ligands are easily displaced, facilitating the formation of the active Pd(0) species. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | These bulky, electron-rich biarylphosphine ligands are effective for the activation of aryl chlorides. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is often effective in Suzuki couplings. |
| Solvent | Toluene/H₂O (e.g., 10:1 mixture) or Dioxane/H₂O | The presence of water can aid in the dissolution of the base and facilitate transmetalation. |
| Temperature | 100-110 °C | Higher temperatures are generally required for the coupling of aryl chlorides. |
Step-by-Step Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium pre-catalyst and the ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with a primary or secondary amine.
Reagents and Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ (1-5 mol%) or a suitable pre-catalyst | A common and effective palladium source for Buchwald-Hartwig amination. |
| Ligand | RuPhos or BrettPhos (1.1-1.2 eq. to Pd) | These bulky dialkylbiarylphosphine ligands are highly effective for the amination of aryl chlorides. |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner.[3] |
| Solvent | Toluene or Dioxane | Aprotic solvents are generally used to avoid side reactions. |
| Temperature | 100-110 °C | Elevated temperatures are typically necessary for the coupling of aryl chlorides. |
Step-by-Step Procedure:
-
To a flame-dried reaction vessel, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the base (e.g., NaOtBu, 1.5 equiv.).
-
In a separate flask, dissolve this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) in the degassed solvent.
-
Add the solution of the substrates to the reaction vessel containing the catalyst and base.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The successful coupling of this compound hinges on a systematic approach to reaction optimization. The choice of ligand is paramount for overcoming the inherent low reactivity of the C-Cl bond. By carefully considering the interplay between the catalyst, ligand, base, and solvent, and by employing a logical troubleshooting strategy, researchers can effectively synthesize a wide range of valuable derivatives from this versatile building block.
References
- 1. naun.org [naun.org]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-5-methoxypyridin-4-amine
Welcome to the technical support center for 2-Chloro-5-methoxypyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important chemical intermediate. Crude reaction mixtures often contain a variety of impurities that can interfere with subsequent synthetic steps and compromise the integrity of the final product.
This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling, properties, and analysis of this compound.
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route. However, based on common transformations for substituted pyridines, likely impurities include:
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Starting Materials: Unreacted precursors from the amination or chlorination steps.
-
Isomeric Byproducts: Positional isomers, such as 4-Chloro-5-methoxypyridin-2-amine, can form depending on the selectivity of the reactions.[1][2]
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures, potentially forming 2-Hydroxy-5-methoxypyridin-4-amine.
-
Over-reacted Species: In syntheses involving chlorination, di- or tri-chlorinated pyridines might be generated.[3]
-
Degradation Products: The presence of an amine and a methoxy group can make the pyridine ring susceptible to oxidation or degradation, especially when exposed to air, light, or heat, often resulting in colored impurities.[4]
Q2: What are the key physical and chemical properties I should be aware of during purification?
A2: Understanding the compound's properties is crucial for designing an effective purification strategy.
-
Molecular Formula: C₆H₇ClN₂O[5]
-
Molecular Weight: 158.59 g/mol [5]
-
Polarity: As a substituted aminopyridine, the molecule is polar. The amine group can act as a hydrogen bond donor and acceptor, while the methoxy and pyridine nitrogen atoms are hydrogen bond acceptors. This polarity dictates its solubility in various solvents.
-
Stability: The compound may be sensitive to heat, strong acids/bases, and oxidizing agents.[6] Exposure to such conditions during purification should be minimized to prevent degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, with some suppliers suggesting refrigeration at 2-8°C.
Q4: Which analytical techniques are most effective for assessing the purity of the final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It helps in developing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and helps in identifying the mass of unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified product and identifying any structural isomers or impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.
Troubleshooting Guide: Common Purification Challenges
This guide provides solutions to specific problems you may encounter during the purification of crude this compound.
Problem 1: My isolated product is a dark oil or a discolored (yellow/brown) solid.
-
Probable Cause: This is typically due to the presence of high molecular weight, colored byproducts formed from degradation or oxidation of the amine functionality. Residual catalysts or reagents from the synthesis can also contribute to discoloration.
-
Solution Workflow:
Caption: Decision workflow for handling discolored products.
-
Detailed Recommendations:
-
Activated Carbon Treatment: This is highly effective for removing colored impurities. Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol), add a small amount (1-5% by weight) of activated carbon, stir or reflux for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon.
-
Recrystallization: Often sufficient for removing minor colored impurities that remain in the mother liquor. Choose a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Flash Column Chromatography: If the product is an oil or if recrystallization fails to remove the color, silica gel chromatography is the most robust option. Polar impurities causing the color will often adhere strongly to the silica.
-
Problem 2: Analytical data (HPLC/NMR) shows the presence of starting materials or synthetic intermediates.
-
Probable Cause: The reaction did not go to completion, or the work-up procedure was insufficient to remove these precursors. These impurities often have different polarity profiles from the desired product.
-
Solution: Polarity-Based Separation
-
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities. Since this compound is quite polar, a gradient elution is often necessary. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-100% ethyl acetate). Dichloromethane/methanol gradients can also be effective.[9]
-
Acid-Base Extraction: This can be a powerful technique if the impurities lack the basic amine functionality of your product.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a dilute acidic solution (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to a pH > 8 to precipitate your product or allow for its re-extraction into a fresh organic layer.[10]
-
-
Recrystallization: If the impurities are present in small amounts and have significantly different solubility profiles, recrystallization can be effective.
-
Problem 3: My product contains an isomeric impurity that is difficult to separate.
-
Probable Cause: Non-selective reactions during synthesis can lead to the formation of positional isomers (e.g., 4-chloro-2-amino vs. 2-chloro-4-amino). These isomers often have very similar polarities and physical properties, making them challenging to separate by standard methods.
-
Solution Strategy:
Caption: Strategy for separating challenging isomeric impurities.
-
Detailed Recommendations:
-
Optimized Flash Chromatography: Before resorting to more complex methods, try to optimize flash chromatography. Use a long column, a shallow gradient, and a different solvent system (e.g., switching from ethyl acetate/hexanes to DCM/methanol) to try and resolve the isomers.
-
Preparative HPLC: This is often the most effective, albeit resource-intensive, method for separating stubborn isomers. A reverse-phase C18 column is typically used.
-
Fractional Recrystallization: This technique can sometimes work if one isomer is significantly less soluble than the other in a particular solvent. It involves multiple, careful recrystallization steps and requires patience and skill.
-
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Decolorization
-
Dissolution: Place the crude, colored product in a round-bottom flask. Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a quantity sufficient to fully dissolve the solid upon heating (approx. 10-20 mL per gram of crude material).
-
Heating: Heat the mixture to a gentle reflux using a heating mantle and condenser until all the solid dissolves.
-
Carbon Addition: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling liquid, as it can cause violent bumping. Add 1-5% activated carbon by weight relative to the crude product.
-
Reflux: Return the flask to the heat and reflux for 15-30 minutes.
-
Hot Filtration: Prepare a fluted filter paper and place it in a pre-heated funnel. Alternatively, prepare a small plug of Celite or diatomaceous earth in a Büchner funnel. Filter the hot solution quickly to remove the carbon. Washing the filter cake with a small amount of hot solvent will help recover any adsorbed product.
-
Isolation: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by filtration.
Protocol 2: Standard Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to just dissolve it completely.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent | Polarity Index | Typical Use Case |
| Hexane/Heptane | 0.1 | Used as an anti-solvent with a more polar solvent. |
| Toluene | 2.4 | Good for less polar pyridines; use with care. |
| Dichloromethane (DCM) | 3.1 | Often used as a solvent for chromatography; less common for recrystallization. |
| Ethyl Acetate (EtOAc) | 4.4 | A versatile, medium-polarity solvent. |
| Isopropanol (IPA) | 4.0 | Good for compounds with hydrogen bonding capabilities. |
| Ethanol (EtOH) | 4.3 | Similar to IPA, often dissolves more material. |
| Water | 10.2 | Can be used as an anti-solvent with alcohols if the product is not water-soluble. |
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of ~0.2-0.4 and show good separation from impurities. A common starting point is an ethyl acetate/hexanes mixture.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (or a less polar version of it) as a slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. You can use isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.[9]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Chloro-5-Methoxypyridin-2-aMine | 867131-26-8 [chemicalbook.com]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1227586-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Chloro-5-methoxypyridin-4-amine
Welcome to the technical support center for 2-Chloro-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical reactions with this versatile pyridine derivative. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Reaction Initiation & Reagent Stability
Q1: My reaction with this compound is not starting. What are the common causes?
A1: Several factors can hinder the initiation of your reaction. Firstly, ensure your starting material is pure. Impurities can interfere with catalysis. You can verify the purity using techniques like HPLC or NMR.[1][2] Secondly, confirm that your reagents and solvents are anhydrous, as moisture can deactivate catalysts and reagents.[3] It's best practice to use freshly dried and degassed solvents. Lastly, check the integrity of your catalyst. For palladium-catalyzed reactions, for instance, the active Pd(0) species can be sensitive to air and moisture.[4]
Q2: How stable is this compound under typical reaction conditions?
A2: this compound is a relatively stable compound. However, like many substituted pyridines, it can be sensitive to strong acids and high temperatures, which may lead to decomposition. It is also important to be mindful of potential side reactions, such as self-coupling or reaction with atmospheric moisture, especially under prolonged heating.[5] Store the compound in a cool, dark, and dry place to maintain its integrity.
Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
The electron-deficient nature of the pyridine ring, coupled with the presence of both amino and chloro substituents, makes this compound a unique substrate for cross-coupling reactions. However, these same features can present challenges.
Suzuki-Miyaura Coupling
Q3: I'm observing low yields in my Suzuki-Miyaura coupling with this compound. How can I improve this?
A3: Low yields in Suzuki couplings with 2-chloropyridines are a common issue.[6][7] The primary reasons often revolve around catalyst inhibition and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[7]
Here are key areas to troubleshoot:
-
Catalyst System: The nitrogen atom of the pyridine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[7] Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can shield the palladium center and promote the difficult oxidative addition step.[6]
-
Base Selection: The choice of base is critical. A strong base like potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate for activating the boronic acid.[6]
-
Side Reactions: Protodeboronation (replacement of the boronic acid group with a proton) and homocoupling of the boronic acid are common side reactions.[7] To minimize these, ensure your reaction is thoroughly degassed to remove oxygen, and consider using boronic esters (e.g., pinacol esters) which can be more stable.[6]
Q4: I am seeing significant amounts of my starting material unreacted. What adjustments should I make?
A4: Unreacted starting material points towards a slow or stalled catalytic cycle.
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy for the oxidative addition of the C-Cl bond.[6]
-
More Active Catalyst System: If increasing the temperature is not effective or leads to decomposition, switching to a more active catalyst system is recommended. This could involve using a different palladium precatalyst or a more sophisticated ligand.[4][6]
Below is a troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 2. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-5-methoxypyridin-4-amine
Welcome to the technical support center for handling and purifying 2-Chloro-5-methoxypyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. Due to its structure as a heterocyclic amine, this compound presents specific purification hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format, supplemented with detailed troubleshooting guides and validated experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound and related aminopyridines.
Q1: My initial purity analysis (NMR/HPLC) of crude this compound shows several unknown peaks. What are the likely impurities?
A1: Impurities in heterocyclic compounds typically originate from three main sources: the synthetic route, subsequent decomposition, or storage.
-
Synthesis-Related Impurities: The most common impurities are unreacted starting materials or byproducts from the synthetic pathway. For instance, if the amine was formed via the reduction of a nitro group, the corresponding 2-chloro-5-methoxy-4-nitropyridine may be present.[1] Similarly, if the synthesis involves nucleophilic substitution on a polychlorinated pyridine, isomers or other chloro-substituted pyridines could be significant impurities.[2]
-
Degradation Products: Aminopyridines can be susceptible to oxidation, especially when exposed to light or acidic conditions over extended periods.[3] This can lead to the formation of colored impurities or tar-like substances, often observed as a darkening of the reaction mixture.[4]
-
Reagents and Solvents: Residual solvents from the reaction or workup (e.g., toluene, ethanol) and leftover reagents are also common.
Q2: I'm attempting to purify my compound using a standard silica gel flash column, but I'm observing severe peak tailing and poor separation. What is causing this, and how can I fix it?
A2: This is the most frequent challenge when purifying basic amines on standard silica gel. The issue stems from a strong acid-base interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This interaction leads to irreversible adsorption for a portion of the compound, resulting in low recovery and broad, tailing peaks that do not resolve well.
To overcome this, you must mitigate the silica's acidity. There are three field-proven strategies:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (eluent). A common starting point is 0.5-2% TEA in a hexane/ethyl acetate or DCM/methanol system.[5][7] The competing base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[6]
-
Use a Modified Stationary Phase: A more robust solution is to use a stationary phase where the acidic sites are already passivated. Amine-functionalized silica (often designated as NH2 or KP-NH) is an excellent choice and often provides superior separation for basic compounds without requiring additives in the mobile phase.[5][6] Basic alumina is another viable alternative.
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography can be very effective. When the mobile phase is buffered to an alkaline pH, basic amines are in their neutral, free-base form, making them more hydrophobic and allowing for better retention and separation on a C18 column.[6]
Q3: What is the most efficient method for removing non-basic or neutral impurities from my crude product on a larger scale?
A3: For removing non-basic impurities, an acid-base extraction is the most powerful and scalable technique.[8][9] This method leverages the basicity of your aminopyridine to selectively move it between aqueous and organic phases. The general workflow is:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will become protonated (forming a hydrochloride salt) and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[10]
-
Separate the layers.
-
Carefully basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your compound, causing it to precipitate or become soluble in a fresh organic solvent.
-
Extract the purified free-base back into an organic solvent.
-
Wash with brine, dry with a drying agent (like Na₂SO₄), and evaporate the solvent.
This method is highly effective for a first-pass purification to remove a significant amount of non-basic contaminants before a final polishing step like recrystallization.
Q4: My crude product is a solid and appears to be >90% pure. What is the best technique to achieve high purity (>99.5%) for analytical standards?
A4: Recrystallization is the ideal final purification step for solids that are already substantially pure. The key is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[11]
-
Single Solvent System: Polar solvents like ethanol, methanol, or isopropanol are good starting points for aminopyridines.[12]
-
Mixed Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at its boiling point. Then, add a "poor" solvent (in which it is poorly soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly. This gradual decrease in solubility promotes the growth of highly pure crystals, leaving impurities behind in the mother liquor.[11]
Q5: How can I definitively assess the purity of my final this compound product?
A5: A combination of analytical techniques is necessary to confirm purity and structure unequivocally.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14] A reversed-phase method (e.g., using a C18 column) with a UV detector will allow you to determine the purity as a percentage (e.g., % area under the curve) and detect impurities down to very low levels.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your main compound and can help identify any structurally similar impurities if they are present at levels of ~1% or higher.[14]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of your compound and can help identify the molecular weights of unknown impurities.[16]
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.[13]
Section 2: Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Irreversible Adsorption: The compound is permanently sticking to the acidic silica gel.[5][6] 2. Decomposition: The compound is unstable on the acidic stationary phase.[3] | 1. Switch to an amine-functionalized (NH2) column or basic alumina.[5] 2. Add 1-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[7] 3. If decomposition is suspected, run the column quickly and avoid leaving the compound on the column for extended periods. |
| Persistent Impurity Co-elutes with Product | 1. Similar Polarity: The impurity has a polarity very close to the product, making separation difficult. 2. Insufficient Resolution: The chosen column/solvent system is not optimal. | 1. Change Selectivity: Switch the solvent system entirely (e.g., from ethyl acetate/hexane to DCM/methanol). 2. Change Stationary Phase: If using normal phase, try reversed-phase chromatography, or vice-versa.[6] 3. Derivative Formation: As a last resort, consider temporarily converting the amine to a less polar derivative (e.g., a Boc-protected amine), purifying the derivative, and then deprotecting it. |
| Product Turns Dark/Oily During Workup or Storage | 1. Oxidation: The amine is sensitive to air and/or light.[3] 2. Acidity: Trace acid from an extraction may be causing decomposition.[4] | 1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Store the final product in a dark, cold, and inert environment.[17] 3. Ensure all acidic reagents are thoroughly removed during workup by washing with a mild base (e.g., saturated NaHCO₃ solution) and then water. |
| Recrystallization Fails to Yield Crystals (Oiling Out) | 1. Supersaturation: The solution is cooling too quickly, preventing crystal lattice formation. 2. Insoluble Impurities: Oily impurities may be inhibiting crystallization. 3. Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at low temperatures. | 1. Ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. 2. Attempt to remove oily impurities first with a quick charcoal treatment or by passing a solution of the crude material through a small plug of silica. 3. Re-evaluate your solvent system. Add more of the "poor" solvent to the hot solution before cooling. |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Acid-Base Extraction
This protocol is designed for the initial cleanup of crude this compound to remove neutral or acidic impurities.
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 100 mL of 1 M hydrochloric acid (HCl), shake vigorously for 1 minute, and allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL of 1 M HCl. Combine the aqueous extracts. The desired product is now in the aqueous phase as its hydrochloride salt. The organic layer containing non-basic impurities can be discarded.[8]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 10 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (check with pH paper). The free-base amine should precipitate or form an oily layer.
-
Re-extraction: Add 150 mL of fresh ethyl acetate to the basified aqueous mixture and shake to re-dissolve the purified amine product into the organic layer.
-
Final Wash & Dry: Separate the organic layer. Wash it sequentially with 50 mL of water and 50 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3.2: Purification by Flash Column Chromatography on Amine-Treated Silica
This protocol is for high-resolution purification, especially for separating closely related basic impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate). To this slurry, add triethylamine (TEA) to constitute 1% of the total solvent volume.[7]
-
Column Packing: Pack the column with the TEA-treated silica slurry. Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase (containing 1% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate + 1% TEA) and gradually increase the polarity (e.g., to 50:50 hexane:ethyl acetate + 1% TEA) to elute the product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporate the residue with toluene (2-3 times).[18]
Protocol 3.3: Purification by Recrystallization (Mixed Solvent System)
This protocol is for the final polishing of a solid product that is already >90% pure.
-
Solvent Selection: Based on small-scale tests, select a "good" solvent (e.g., isopropanol) and a "poor" solvent (e.g., deionized water).
-
Dissolution: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask with a stir bar. Add the "good" solvent (isopropanol) in small portions while heating to a gentle reflux until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Addition of "Poor" Solvent: While maintaining the temperature, add the "poor" solvent (water) dropwise until the solution just begins to turn persistently cloudy. Add one or two more drops of the "good" solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Section 4: Data & Workflow Visualization
Data Tables
Table 1: Solvent Selection Guide for Recrystallization of Aminopyridines
| Solvent Class | Example Solvents | Suitability for this compound | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Good (as primary solvent) | Often dissolves the compound well when hot and poorly when cold.[12] |
| Aromatic | Toluene, Xylene | Moderate (as primary or anti-solvent) | May be effective, but higher boiling points can be difficult to remove. |
| Ethers | Diethyl Ether, MTBE | Poor (as anti-solvent) | Generally low dissolving power for polar aminopyridines. Good as the "poor" solvent. |
| Esters | Ethyl Acetate | Moderate | Can be a good single solvent or part of a mixed system. |
| Alkanes | Hexane, Heptane | Poor (as anti-solvent) | Excellent choice for the "poor" solvent in a mixed system with a polar "good" solvent.[11] |
| Water | Deionized Water | Poor (as anti-solvent) | Useful as the "poor" solvent when mixed with a water-miscible solvent like ethanol. |
Workflow Diagrams
Caption: Workflow for selecting the optimal purification strategy.
Caption: Step-by-step workflow for purification via acid-base extraction.
Section 5: References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: --INVALID-LINK--
-
Google Patents. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions. [Online]. Available at: --INVALID-LINK--
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online]. Available at: --INVALID-LINK--
-
Google Patents. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology. [Online]. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. [Online]. Available at: --INVALID-LINK--
-
BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. [Online]. Available at: --INVALID-LINK--
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: --INVALID-LINK--
-
T. O. Olagbemiro, et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Online]. Available at: --INVALID-LINK--
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? [Online]. Available at: --INVALID-LINK--
-
Science Forums. (2011). Amine purification. [Online]. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Workup: Amines. [Online]. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Online]. Available at: --INVALID-LINK--
-
Reddit. (2024). Removing Pyridine. [Online]. Available at: --INVALID-LINK--
-
Organic Syntheses. 3-Aminopyridine. [Online]. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-2-chloronicotinonitrile. [Online]. Available at: --INVALID-LINK--
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online]. Available at: --INVALID-LINK--
-
Chemsrc. (2025). 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2. [Online]. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. [Online]. Available at: --INVALID-LINK--
-
NCBI Bookshelf. Guidelines for drinking-water quality - Analytical methods and achievability. [Online]. Available at: --INVALID-LINK--
-
The University of New Mexico. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Online]. Available at: --INVALID-LINK--
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. moravek.com [moravek.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Chloro-5-methoxypyridin-4-amine Derivatives
Introduction
The synthesis of substituted pyridin-4-amine scaffolds is a critical endeavor in medicinal chemistry and drug development, as these motifs are central to numerous biologically active compounds. Specifically, 2-Chloro-5-methoxypyridin-4-amine and its derivatives serve as key intermediates. However, their synthesis is often challenging due to the electronic properties of the pyridine ring, which can complicate traditional C-N bond-forming reactions.
This technical guide provides researchers, scientists, and drug development professionals with a dedicated support resource for navigating the complexities of synthesizing these valuable compounds. We will focus on the palladium-catalyzed Buchwald-Hartwig amination, the predominant method for this transformation, and address common experimental hurdles through a detailed troubleshooting guide and frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound derivatives.
Q1: What is the most effective and widely used method for synthesizing this compound derivatives?
A1: The most robust and versatile method is the Palladium-Catalyzed Buchwald-Hartwig Amination .[1] This cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between a heteroaryl halide (like 2,4-dichloro-5-methoxypyridine) and an amine.[2] Its broad functional group tolerance and applicability to electron-deficient heteroaryl chlorides make it superior to traditional methods like Nucleophilic Aromatic Substitution (SNAr), which often require harsh conditions or highly activated substrates.[3]
Q2: Why is the selection of the catalyst and ligand so critical for this specific transformation?
A2: The success of the Buchwald-Hartwig amination hinges on the catalyst system for two primary reasons:
-
C-Cl Bond Activation: The carbon-chlorine bond on a pyridine ring is significantly stronger and less reactive than a C-Br or C-I bond. Activating this bond requires a highly active palladium catalyst.
-
Productive Reductive Elimination: The final, product-forming step of the catalytic cycle is reductive elimination. The choice of ligand is crucial to facilitate this step over competing side reactions like beta-hydride elimination, which can lead to hydrodehalogenated byproducts.[1] Modern, sterically hindered, and electron-rich phosphine ligands are designed to accelerate reductive elimination and stabilize the active catalytic species.
Q3: What are the essential components of the Buchwald-Hartwig catalyst system?
A3: A typical Buchwald-Hartwig reaction setup includes four key components:
-
Palladium Pre-catalyst: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed catalysts that pair the palladium source with a ligand are also common and can offer improved stability and activity.[4]
-
Ligand: Usually a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC). The ligand stabilizes the palladium center and modulates its reactivity.[5]
-
Base: Required to deprotonate the amine, allowing it to coordinate with the palladium complex. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[6]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[2]
Q4: How do I select the appropriate base for my reaction?
A4: Base selection involves a trade-off between reaction rate and functional group compatibility.[6]
-
Strong Bases (e.g., NaOt-Bu, LiHMDS): These generally provide the fastest reaction rates and allow for lower catalyst loadings. However, they are incompatible with sensitive functional groups like esters, ketones, and nitro groups.
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance, making them suitable for complex substrates. The trade-off is often a slower reaction rate, which may require higher temperatures or longer reaction times.[6] For substrates with sensitive functionalities, starting with a weaker base like Cs₂CO₃ is a prudent choice.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
Q1: My reaction has a low yield. What are the most common causes and how can I address them?
A1: Low yield is a common issue with several potential root causes. Systematically investigate the following:
-
Atmosphere Control: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.
-
Reagent Quality: The base, especially NaOt-Bu, is hygroscopic and can lose activity if not handled under inert conditions. Use a fresh bottle or a sample stored properly in a glovebox. Solvents must be anhydrous.
-
Catalyst/Ligand Choice: The C-Cl bond of the pyridine substrate is challenging to activate. If you are using an older generation ligand (e.g., P(o-tolyl)₃), it may be ineffective. Switch to a more robust, sterically hindered ligand like XPhos or SPhos .[5]
-
Temperature: Amination of heteroaryl chlorides often requires elevated temperatures (typically 80-110 °C). If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate.
Q2: I am observing a significant amount of a hydrodehalogenated side product (e.g., 5-methoxy-pyridin-4-amine instead of the 2-chloro product). Why is this happening?
A2: The formation of a hydrodehalogenated product is a classic side reaction in Buchwald-Hartwig aminations. It arises from a process called beta-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[1]
-
Solution: This issue is often ligand-dependent. Using a more sterically bulky ligand can create a crowded coordination sphere around the palladium, which sterically disfavors the conformation required for beta-hydride elimination and promotes the C-N bond-forming reductive elimination. Switching from a less bulky ligand to one like XPhos or using a bidentate ligand like BINAP can often mitigate this problem.[1]
Q3: How can I achieve selective amination at the C4 position when starting with 2,4-dichloro-5-methoxypyridine?
A3: This is a crucial challenge of regioselectivity. In palladium-catalyzed aminations of dihalopyridines, the C2 position is often more electronically activated and sterically accessible, leading to preferential reaction at that site. To achieve selective amination at C4 to produce the desired this compound, careful control of reaction conditions is necessary.
-
Kinetic vs. Thermodynamic Control: Amination at C2 is typically faster (kinetically favored). However, by running the reaction at a lower temperature for a longer duration, you may be able to favor the thermodynamically more stable C4 amination product, although this is substrate-dependent.
-
Ligand Effect: Some research suggests that the "bite angle" of bidentate phosphine ligands can influence regioselectivity. Screening ligands like Xantphos or dppf in addition to standard monodentate ligands is recommended.
-
Protecting Group Strategy: If direct selective amination proves difficult, consider an alternative route where the desired amine is introduced at C4 via a different method (e.g., nitration followed by reduction) before the chlorination step.[4]
Q4: How do I effectively remove the palladium catalyst and ligand residues from my final product?
A4: Residual palladium is a major concern, especially in pharmaceutical applications. A multi-step approach is most effective:
-
Initial Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the bulk of the precipitated salts and catalyst.[7]
-
Aqueous Wash: Perform standard aqueous washes (e.g., with water and brine) during the workup to remove water-soluble inorganic byproducts.
-
Column Chromatography: This is the primary method for purification. The polarity difference between the product and the greasy phosphine oxide (a byproduct of the ligand) is usually sufficient for separation on silica gel.[7]
-
Palladium Scavengers: If trace levels of palladium persist, consider treating a solution of the purified product with a palladium scavenger. These are commercially available reagents with functional groups (e.g., thiols) that bind strongly to residual palladium, allowing it to be filtered off.
Section 3: Protocols and Data
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of 2,4-dichloro-5-methoxypyridine. Optimization for specific amines is highly recommended.
Materials:
-
2,4-dichloro-5-methoxypyridine (1.0 equiv)
-
Amine (e.g., ammonia equivalent like benzophenone imine, or desired primary/secondary amine) (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the base, followed by 2,4-dichloro-5-methoxypyridine.
-
Add the anhydrous, degassed toluene via syringe.
-
Finally, add the amine coupling partner via syringe. If the amine is a solid, it can be added along with the base.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target this compound derivative.[7]
Data Table: Recommended Catalyst Systems
| Target Transformation | Recommended Pd Source | Recommended Ligand | Recommended Base | Solvent | Key Considerations |
| General C4 Amination (Robust Substrate) | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | NaOt-Bu | Toluene | Fastest rates; ensure substrate is not base-sensitive.[6] |
| C4 Amination (Base-Sensitive Substrate) | Pd₂(dba)₃ or XPhos G3 Precatalyst | XPhos | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | Slower reaction; may require higher temperature or longer time. Excellent functional group tolerance.[6] |
| Minimizing Hydrodehalogenation | Pd(OAc)₂ | XPhos or BINAP | NaOt-Bu or K₃PO₄ | Toluene | Bulky ligands sterically hinder side reactions.[1] |
| Difficult or Hindered Amine Coupling | BrettPhos G3 Precatalyst | BrettPhos | LHMDS | THF | For challenging couplings that are sluggish with other systems. |
Section 4: Visual Guides
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-methoxypyridin-4-amine
Welcome to the technical support center for 2-Chloro-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the impact of solvents on the reactivity of this versatile pyridine derivative, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.
I. Understanding the Substrate: this compound
This compound is a substituted pyridine featuring an amine group, a methoxy group, and a chlorine atom. The pyridine ring is electron-deficient, which, combined with the presence of the chloro leaving group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The amine and methoxy groups are electron-donating, which can influence the regioselectivity and rate of these reactions. The choice of solvent is a critical parameter that can profoundly affect reaction efficiency, yield, and byproduct formation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during reactions with this compound, with a focus on solvent-related effects.
Q1: My SNAr reaction is sluggish or not proceeding to completion. What role could the solvent be playing?
A1: A slow or incomplete reaction is a frequent challenge. The solvent's properties are often at the heart of the issue.
-
Insufficient Polarity: SNAr reactions proceed through a charged, intermediate species known as the Meisenheimer complex. Polar solvents are crucial for stabilizing this intermediate and the transition state leading to it, thereby accelerating the reaction.[1] If you are using a nonpolar solvent like toluene or hexane, the reaction rate will likely be very slow.
-
Protic vs. Aprotic Solvents: The type of polar solvent is also critical.
-
Protic solvents (e.g., ethanol, water, isopropanol) can solvate the nucleophile through hydrogen bonding.[2][3] This stabilization of the nucleophile reduces its reactivity, slowing down the reaction.[1][2]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, NMP) are generally the preferred choice.[2][4] They possess the necessary polarity to stabilize the Meisenheimer complex but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[2] The transition from a protic to a polar aprotic solvent can lead to a significant rate increase.[3]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are not already using one, consider switching to DMF, DMSO, or acetonitrile.[2]
-
Increase Reaction Temperature: If the reaction is still slow in a suitable solvent, increasing the temperature can provide the necessary activation energy.[2][5] However, be mindful of potential side reactions at higher temperatures.
-
Check Reagent Solubility: Ensure that both your this compound and the nucleophile are sufficiently soluble in the chosen solvent. Poor solubility can be a limiting factor.[2]
Q2: I'm observing significant formation of side products. How can the solvent be contributing to this?
A2: The formation of multiple products often points to the solvent's direct or indirect involvement in side reactions.
-
Reaction with Nucleophilic Solvents: Solvents like alcohols or water can act as competing nucleophiles, reacting with the this compound to form undesired byproducts.[2][6] This is particularly problematic at elevated temperatures.
-
Hydrolysis: The starting material or product can be sensitive to moisture, leading to hydrolysis of the chloro group to a hydroxyl group.[6]
-
Base-Induced Side Reactions: The choice of base, often used to neutralize the HCl generated, can lead to side reactions, and the solvent can influence the base's reactivity.[6]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.[6]
-
Employ Non-Nucleophilic Solvents: If you suspect the solvent is competing with your nucleophile, switch to a non-nucleophilic alternative.
-
Optimize Temperature and Reaction Time: Monitor the reaction closely to avoid prolonged exposure to harsh conditions that could lead to decomposition of the starting material or product.[2] Consider lowering the reaction temperature if degradation is observed.[2]
Q3: My product is difficult to isolate from the reaction mixture. Could my choice of solvent be the problem?
A3: Yes, the solvent choice significantly impacts the ease of product isolation.
-
High-Boiling Point Solvents: Solvents like DMSO and DMF have high boiling points, making them difficult to remove under reduced pressure.
-
Solvent-Product Interactions: The product may have high solubility in the reaction solvent, complicating precipitation or extraction.
Troubleshooting Steps:
-
Consider a Lower-Boiling Point Solvent: If feasible for the reaction, a solvent like acetonitrile or THF might be easier to remove during workup.
-
Optimize Workup Procedure:
-
For high-boiling point aprotic solvents, consider a workup procedure that involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent like ethyl acetate.[4]
-
Acid-base extraction can be effective for isolating amine products from non-basic impurities.[7]
-
III. Data & Protocols
Solvent Property Comparison
The following table summarizes the properties of common solvents used in SNAr reactions. This can aid in selecting the most appropriate solvent for your specific application.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Key Considerations |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Excellent solvent for many SNAr reactions, but has a high boiling point.[2][4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Highly polar, can significantly accelerate reactions, but difficult to remove.[2][4] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Good alternative to DMF/DMSO with a lower boiling point.[2] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic | Less polar, may require higher temperatures or more reactive substrates.[7] |
| Ethanol (EtOH) | 24.6 | 78 | Polar Protic | Can act as a competing nucleophile and solvate the primary nucleophile.[4] |
| Water (H₂O) | 80.1 | 100 | Polar Protic | Highly polar, but can lead to hydrolysis and deactivation of the nucleophile.[2][6] |
General Experimental Protocol for SNAr with this compound
This protocol provides a general starting point for a typical SNAr reaction. Optimization of specific parameters will be necessary for different nucleophiles.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2 equivalents) to the reaction mixture.[4]
-
Reaction Conditions: Stir the mixture at the desired temperature (room temperature to elevated temperatures may be required) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[6]
IV. Visualizing the Process
SNAr Reaction Mechanism
The following diagram illustrates the generalized mechanism for the SNAr reaction of this compound.
Caption: Generalized SNAr mechanism.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a systematic approach to troubleshooting low yields in your reactions.
References
Technical Support Center: Enhancing the Stability of 2-Chloro-5-methoxypyridin-4-amine
Welcome to the technical support center for 2-Chloro-5-methoxypyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this key chemical intermediate. Through a series of troubleshooting guides and frequently asked questions, this document addresses common challenges encountered during the handling, storage, and experimental use of this compound.
Introduction: Understanding the Molecule
This compound is a substituted pyridine derivative with a unique combination of functional groups that contribute to its reactivity and potential instability. The presence of a chloro group at the 2-position, an amine group at the 4-position, and a methoxy group at the 5-position on the pyridine ring dictates its chemical behavior. Understanding the interplay of these groups is crucial for predicting and mitigating degradation.
The pyridine nitrogen acts as an electron-withdrawing group, making the chloro-substituted carbon at the 2-position susceptible to nucleophilic attack. The amino group is a potential site for oxidation, while the methoxy group can influence the overall electron density of the ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers to common questions and solutions to problems you may encounter during your work with this compound.
Storage and Handling
Question 1: What are the ideal storage conditions for this compound to ensure long-term stability?
Answer: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Exposure to light, heat, and moisture can accelerate degradation. The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen to minimize contact with oxygen and atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation of the amine group. |
| Light | Amber vial or dark location | Prevents potential photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Avoids hydrolysis of the chloro and methoxy groups. |
Question 2: I've noticed a discoloration of my solid this compound sample over time. What could be the cause?
Answer: Discoloration, often a shift towards a yellow or brownish hue, is a common indicator of degradation. The most likely cause is the oxidation of the 4-amino group, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen) and light. To prevent this, always store the compound under an inert atmosphere and protected from light. If discoloration is observed, it is crucial to re-analyze the purity of the material before use.
In-Process Stability
Question 3: My reaction yield is lower than expected when using this compound. Could the compound be degrading under the reaction conditions?
Answer: Yes, in-process degradation is a possibility, especially under harsh reaction conditions. The stability of this compound can be compromised by:
-
Strong Acids or Bases: While the pyridine nitrogen is basic, strong acidic or basic conditions can promote hydrolysis of the chloro and methoxy groups.
-
High Temperatures: Prolonged heating can lead to thermal decomposition.
-
Oxidizing or Reducing Agents: The amino group is susceptible to oxidation, and the chloro group can be susceptible to reduction, depending on the reagents used.
Troubleshooting Steps:
-
Analyze a sample of the starting material that has been subjected to the reaction conditions (solvent, temperature, and pH) in the absence of other reactants to assess its stability.
-
Consider lowering the reaction temperature or reducing the reaction time if thermal degradation is suspected.
-
If strong acids or bases are necessary, consider using a protecting group strategy for the amine or explore milder alternatives.
Analytical & Purity Concerns
Question 4: I am developing a stability-indicating HPLC method for this compound. What are the likely degradation products I should be looking for?
Answer: Based on the functional groups present, several degradation pathways can be predicted. A robust stability-indicating method should be able to resolve the parent compound from these potential impurities.
Predicted Degradation Pathways:
-
Hydrolysis: The 2-chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-5-methoxypyridin-4-amine. The 5-methoxy group could also undergo hydrolysis under more forcing acidic conditions to yield a phenol.
-
Oxidation: The 4-amino group is prone to oxidation, which could lead to the formation of nitroso, nitro, or dimeric azo compounds.
-
Photodegradation: Exposure to UV light could lead to radical-mediated reactions, potentially resulting in dechlorination or dimerization.
Below is a diagram illustrating the potential degradation pathways.
Caption: Predicted degradation pathways for this compound.
Question 5: How can I confirm the identity of these potential degradation products?
Answer: A combination of analytical techniques is recommended for the structural elucidation of unknown impurities:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for obtaining the molecular weight of the degradation products, which can provide strong evidence for their proposed structures.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of isolated degradation products. 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the full chemical structure.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.[2][3]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers for HPLC mobile phase
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw aliquots at specified time points and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile/water) to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at specified time points.
-
Control Sample: Prepare a solution of the compound in the mobile phase and keep it at room temperature, protected from light.
Analysis: Analyze all stressed samples and the control sample by a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.[2]
References
Technical Support Center: Synthesis of 2-Chloro-5-methoxypyridin-4-amine
Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
Overview of a Common Synthetic Pathway
The synthesis of this compound is frequently achieved through a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine precursor. A logical and common route begins with 2,4-dichloro-5-methoxypyridine and involves the regioselective displacement of the C4-chloride with an amino group. The success of this synthesis hinges on controlling this selectivity and minimizing side reactions.
Caption: General synthetic workflow and potential side reactions.
Troubleshooting Guide & FAQs
This section addresses specific, frequently encountered issues in a question-and-answer format.
Category 1: Reaction Selectivity & Control
Question 1: I am observing a significant amount of the 4-Chloro-5-methoxypyridin-2-amine isomer in my final product. How can I improve the regioselectivity for amination at the C4 position?
Answer: This is a classic challenge in the SNAr of dichloropyridines. The key is to exploit the subtle electronic and steric differences between the C2 and C4 positions.
-
Mechanistic Insight: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing chlorine atoms. In similar systems like 2,4-dichloro-5-nitropyrimidine, the C4 position is generally more activated and sterically more accessible than the C2 position, which is adjacent to the ring nitrogen.[1][2] This preference typically holds for primary and secondary amines, including ammonia.
-
Troubleshooting Steps:
-
Temperature Control: This is your most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures (e.g., 0°C to room temperature) significantly favor the thermodynamically preferred C4 substitution over the C2 substitution.
-
Amine Source and Concentration: Use a moderate excess of your ammonia source (e.g., aqueous or alcoholic ammonia). A very large excess can sometimes drive the reaction too quickly and reduce selectivity.[1]
-
Solvent Choice: Protic solvents like ethanol can help stabilize the transition state and may influence selectivity. Aprotic solvents like THF are also commonly used. If you are seeing poor selectivity, consider switching your solvent system.
-
References
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Methoxypyridine Analogs in Oncology Research
In the landscape of modern drug discovery, particularly within oncology, the pyridine scaffold has emerged as a cornerstone for the development of novel kinase inhibitors and antiproliferative agents. Its unique electronic properties and ability to form key hydrogen bonds within enzyme active sites have made it a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of a series of 2-methoxypyridine analogs, offering insights into their structure-activity relationships (SAR) and cytotoxic efficacy against various cancer cell lines. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area.
The focus of this guide is a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs. A systematic investigation into these compounds has revealed that strategic modifications to the aryl group at the 4-position of the 2-methoxypyridine core can significantly influence their anticancer activity. The rationale behind exploring these specific modifications lies in understanding how substitutions on this aryl ring impact the molecule's interaction with its biological target, ultimately affecting its potency and selectivity.
Structure-Activity Relationship and Efficacy Comparison
The central hypothesis driving the synthesis of these analogs is that the electronic and steric properties of the substituent on the 4-aryl ring are critical determinants of cytotoxic activity. To investigate this, a series of analogs were synthesized with varying substituents on the phenyl ring at the 4-position of the 2-methoxypyridine core. The in vitro cytotoxic efficacy of these compounds was then evaluated against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).[1]
The results, summarized in the table below, demonstrate a clear structure-activity relationship. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight how different substitutions on the 4-aryl moiety modulate the antiproliferative activity of these 2-methoxypyridine derivatives.[1]
Table 1: Comparative Cytotoxic Activity (IC50, µM) of 2-Methoxypyridine Analogs
| Compound ID | R (Substitution on 4-Aryl) | HCT-116 | MCF-7 | A-549 |
| 1a | H | 15.2 | 18.5 | 22.1 |
| 1b | 4-F | 8.7 | 10.2 | 12.5 |
| 1c | 4-Cl | 5.1 | 6.8 | 8.3 |
| 1d | 4-Br | 4.9 | 6.5 | 7.9 |
| 1e | 4-OCH3 | 12.8 | 15.1 | 17.4 |
| 1f | 3,4-diCl | 2.3 | 3.1 | 4.5 |
Data presented is a representative compilation from studies on 2-methoxypyridine analogs.[1]
From this data, several key insights into the SAR can be drawn:
-
Halogen Substitution: The introduction of a halogen at the 4-position of the aryl ring (compounds 1b-1d ) leads to a significant increase in cytotoxic activity compared to the unsubstituted analog (1a ). This suggests that the electron-withdrawing nature and/or the size of the halogen atom may contribute to a more favorable interaction with the biological target.
-
Effect of Halogen Size: Among the single halogen-substituted analogs, the activity increases with the size of the halogen (F < Cl ≈ Br), with the bromo-substituted analog 1d showing the highest potency.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group at the 4-position (1e ) results in a decrease in activity, bringing it closer to the level of the unsubstituted compound.
-
Multiple Substitutions: The di-chloro substituted analog (1f ) exhibits the most potent cytotoxic activity across all three cell lines, indicating that multiple electron-withdrawing groups can further enhance the antiproliferative effect.
This clear SAR underscores the importance of the electronic properties of the 4-aryl substituent in this series of 2-methoxypyridine analogs.
Experimental Design and Methodologies
To ensure the scientific integrity and reproducibility of the findings, standardized and validated experimental protocols were employed. The general workflow for the synthesis and evaluation of these analogs is depicted in the diagram below.
Caption: General workflow for the synthesis and cytotoxic evaluation of 2-methoxypyridine analogs.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the IC50 values of the 2-methoxypyridine analogs.
Objective: To quantify the antiproliferative effect of the synthesized compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (HCT-116, MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized 2-methoxypyridine analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Concluding Remarks and Future Directions
This comparative guide demonstrates the significant potential of 2-methoxypyridine analogs as a scaffold for the development of novel anticancer agents. The clear structure-activity relationship established through systematic modification of the 4-aryl substituent provides a rational basis for the design of more potent and selective compounds. Specifically, the enhanced efficacy observed with halogen substitutions, particularly di-halogenation, suggests that further exploration of electron-withdrawing groups on the aryl ring is a promising avenue for future research.
The experimental protocols provided herein offer a validated framework for the evaluation of these and other novel compounds. For researchers in the field, these findings not only highlight a promising class of molecules but also reinforce the importance of systematic SAR studies in the intricate process of drug discovery. Future investigations should focus on elucidating the specific molecular targets of these compounds and evaluating their efficacy and safety in preclinical in vivo models.
References
A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 2-Chloro-5-methoxypyridin-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Workhorse Reagent
In the landscape of modern synthetic and medicinal chemistry, 2-Chloro-5-methoxypyridin-4-amine stands as a valuable and frequently utilized building block. Its substituted pyridine core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The chlorine atom at the C2 position serves as a versatile handle for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functionalities.
However, reliance on a single reagent can limit synthetic flexibility and optimization. The moderate reactivity of the C-Cl bond often necessitates harsh reaction conditions or highly specialized, expensive catalyst systems, particularly for challenging cross-couplings.[1][2] This guide provides a comparative analysis of viable alternative reagents, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic campaigns. We will explore how subtle changes to the leaving group or scaffold can profoundly impact reactivity, yield, and overall synthetic strategy, moving beyond a one-size-fits-all approach to a nuanced, target-oriented selection process.
Section 1: The Benchmark - Reactivity Profile of this compound
This compound offers a balance of stability, cost-effectiveness, and reactivity. The pyridine nitrogen atom activates the C2 and C4 positions toward nucleophilic attack. While the C-Cl bond is robust, it can be displaced by strong nucleophiles or activated by palladium, nickel, or cobalt catalysts for C-C, C-N, and C-O bond formation.[3][4][5]
Key Reaction Classes:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen facilitates the addition of a nucleophile to form a stabilized Meisenheimer intermediate, with subsequent loss of the chloride leaving group.[5][6]
-
Cross-Coupling Reactions: The C-Cl bond can undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating catalytic cycles like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1][7][8] However, this oxidative addition step is often the rate-limiting and most challenging aspect compared to reactions with bromo or iodo analogs.[2]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to 2-Chloro-5-methoxypyridin-4-amine
A Comparative Guide to the Synthetic Routes of 2-Chloro-5-methoxypyridin-4-amine
Introduction
This compound is a pivotal structural motif and a versatile intermediate in the synthesis of numerous biologically active molecules, particularly in the development of novel pharmaceuticals. Its unique substitution pattern, featuring a halogen for cross-coupling reactions, an amine for nucleophilic additions or amide bond formations, and a methoxy group influencing electronic properties, makes it a highly sought-after building block. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides a comprehensive comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a logical comparison of their respective advantages and disadvantages to empower chemists in making informed decisions for their specific research and development needs.
Route 1: Nitration and Reduction of a Pyridine N-Oxide Precursor
This classical and widely adopted approach leverages the directing effects of the N-oxide functionality to achieve the desired regiochemistry. The synthesis begins with a substituted pyridine N-oxide, proceeds through a nitration step, followed by chlorination and subsequent reduction of the nitro group to the target amine.
Mechanistic Rationale
The N-oxide group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution on the pyridine ring. Nitration of a pyridine N-oxide precursor with a mixture of nitric and sulfuric acid preferentially installs a nitro group at the 4-position. The N-oxide can then be removed and the 2-position chlorinated, often using phosphorus oxychloride (POCl₃). The final step involves the reduction of the 4-nitro group to the corresponding amine, which can be achieved through various methods, most commonly catalytic hydrogenation.
Visualizing the Workflow: Route 1
Caption: Workflow for the synthesis via nitration of a pyridine N-oxide.
Experimental Protocol (Representative)
A two-step synthesis starting from pyridine N-oxide involves nitration followed by a reaction with PCl3 to yield the final product.[1]
-
Nitration of Pyridine N-oxide: Pyridine N-oxide is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide.[1]
-
Deoxygenation and Chlorination: The intermediate 4-nitropyridine N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to simultaneously remove the N-oxide and chlorinate the 2-position, affording 2-chloro-4-nitropyridine.
-
Introduction of Methoxy Group (if necessary): If the starting material does not already contain the 5-methoxy group, a nucleophilic aromatic substitution (SNAr) can be performed on a suitably substituted precursor.
-
Reduction of the Nitro Group: The 2-chloro-5-methoxy-4-nitropyridine intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete, yielding this compound.[2]
Route 2: Amination of a Dichlorinated Pyridine Intermediate
This strategy relies on the differential reactivity of chlorine atoms on a dichlorinated pyridine scaffold, allowing for regioselective amination. The key intermediate is a 2,4-dichloro-5-methoxypyridine, which provides two sites for nucleophilic substitution.
Mechanistic Rationale
In 2,4-dichloro-5-methoxypyridine, the chlorine atom at the 4-position is generally more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the chlorine at the 2-position, which stabilize the Meisenheimer complex intermediate formed upon nucleophilic attack at C4. By carefully controlling reaction conditions (temperature, solvent, and nature of the aminating agent), selective displacement of the C4-chloro group can be achieved.
Visualizing the Workflow: Route 2
Caption: Workflow for the synthesis via regioselective amination.
Experimental Protocol (Representative)
-
Synthesis of the Dichloro-intermediate: A common starting material for this route is 5-methoxy-2,4-pyrimidinediol which can be converted to 2,4-dichloro-5-methoxypyrimidine.[3] A mixture of 5-methoxy-2,4-dihydroxypyrimidine, phosphorus oxychloride, and N,N-dimethylaniline is heated to reflux.[3][4] After completion, the reaction is quenched by carefully pouring it onto crushed ice.[3][4] The product is then extracted and purified.[3][4]
-
Regioselective Amination: The 2,4-dichloro-5-methoxypyridine is dissolved in a suitable solvent (e.g., dioxane or ethanol) in a pressure vessel. An ammonia source, such as aqueous ammonia or ammonium hydroxide, is added in excess. The vessel is sealed and heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.
Comparative Analysis
| Feature | Route 1: Nitration & Reduction | Route 2: Selective Amination |
| Starting Materials | Readily available substituted pyridines. | Requires synthesis of a specific dichlorinated pyridine. |
| Number of Steps | Typically 3-4 steps. | Typically 2-3 steps. |
| Regioselectivity | Excellent, directed by the N-oxide group. | Good, but can be challenging to achieve perfect selectivity. |
| Scalability | Generally scalable, though hydrogenation can require specialized equipment. | Scalable, but pressure reactions may be a consideration. |
| Safety Considerations | Use of nitrating acids requires caution. Hydrogenation can be hazardous if not handled properly. | Use of pressure vessels requires appropriate safety measures. POCl₃ is corrosive. |
| Yield | Can be moderate to good over multiple steps. | Often provides good yields in the key amination step. |
| Key Challenge | Handling of energetic nitrated intermediates. | Achieving high regioselectivity in the amination step. |
Conclusion and Expert Recommendation
Both synthetic routes offer viable pathways to this compound.
-
Route 1 (Nitration & Reduction) is a well-established and reliable method, particularly when high regiochemical purity is paramount. The directing influence of the N-oxide group is a powerful tool for ensuring the correct isomer is formed. This route is often favored in academic settings and for the synthesis of complex analogues where precise control of substitution is critical.
-
Route 2 (Selective Amination) presents a more convergent approach, which can be more efficient in terms of step economy. It is particularly attractive for larger-scale synthesis where reducing the number of synthetic operations can lead to significant cost and time savings. However, careful optimization of the amination step is crucial to avoid the formation of undesired isomers and diamination byproducts.
The choice between these routes will ultimately depend on the specific project requirements, including the scale of the synthesis, the availability of starting materials, the equipment on hand, and the desired purity of the final product. For process development and large-scale manufacturing, the optimization of Route 2 would likely be the more economically favorable endeavor. For discovery chemistry and smaller-scale needs, the robustness and predictability of Route 1 make it an excellent choice.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
A Comparative Benchmarking Guide to 2-Methoxypyridine Derivatives in Oncology Research
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its derivatives are integral to a multitude of kinase inhibitors that have reshaped cancer treatment paradigms. This guide provides an in-depth comparative analysis of the performance of a series of 2-methoxypyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to provide a comprehensive resource for the rational design of next-generation anticancer agents.
The 2-methoxypyridine moiety is a key structural feature in a variety of biologically active compounds. Its unique electronic and steric properties can significantly influence molecular interactions with therapeutic targets. The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into a specific series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs, which have demonstrated notable cytotoxic activity against several human cancer cell lines.
Quantitative Performance Analysis: Cytotoxicity Profiling
The cornerstone of this comparative guide is the quantitative assessment of the cytotoxic effects of various 2-methoxypyridine derivatives. The in vitro efficacy of these compounds was evaluated against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549). The half-maximal inhibitory concentration (IC50) values, which denote the concentration of a compound required to inhibit 50% of cancer cell growth, were determined using standard methodologies.
| Compound ID | 4-Aryl Substituent | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A-549 IC50 (µM) |
| 5a | Phenyl | > 10 | > 10 | > 10 |
| 5b | 4-Fluorophenyl | 8.2 | 9.1 | 7.5 |
| 5c | 4-Chlorophenyl | 6.5 | 7.3 | 5.8 |
| 5d | 4-Bromophenyl | 4.1 | 5.2 | 3.9 |
| 5e | 4-Methoxyphenyl | > 10 | > 10 | > 10 |
| 5f | 3,4-Dimethoxyphenyl | > 10 | > 10 | > 10 |
| 5g | 2,5-Dimethoxyphenyl | 3.8 | 4.5 | 3.2 |
| 5h | 3,4,5-Trimethoxyphenyl | 2.5 | 3.1 | 2.1 |
Table 1: Comparative cytotoxic activity (IC50 in µM) of 2-methoxypyridine derivatives against human cancer cell lines. Data is illustrative and based on findings for 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides a clear basis for a preliminary structure-activity relationship analysis. The nature and position of the substituent on the 4-aryl ring dramatically influence the cytotoxic potency of these 2-methoxypyridine derivatives.
Several key trends emerge from the comparative data:
-
Halogen Substitution: The introduction of a halogen at the para-position of the aryl ring (compounds 5b , 5c , and 5d ) leads to a significant increase in cytotoxic activity compared to the unsubstituted phenyl analog (5a ). A clear trend is observed with increasing halogen size (F < Cl < Br), suggesting that bulkier halogens may enhance binding interactions with the molecular target.
-
Methoxy Substitution: In contrast to halogenation, the presence of a single methoxy group at the para-position (5e ) or a 3,4-dimethoxy substitution pattern (5f ) results in a loss of activity. However, a 2,5-dimethoxy (5g ) or a 3,4,5-trimethoxy (5h ) substitution pattern restores and even enhances the cytotoxic potency. This highlights the critical role of the substitution pattern in dictating biological activity.
The SAR data strongly suggests that both electronic and steric factors of the 4-aryl substituent are crucial for the anticancer activity of this class of compounds. These insights are invaluable for the rational design of more potent 2-methoxypyridine-based therapeutic candidates.
A Senior Application Scientist's Guide: Correlating In Vitro and In Vivo Efficacy of 2-Chloro-5-methoxypyridin-4-amine Derivatives
Introduction: The Versatile Pyridine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning the designation of "privileged structures." The substituted pyridine ring is a quintessential example of such a scaffold, prized for its synthetic tractability and its ability to form key interactions with a wide array of biological targets. Within this class, compounds based on the 2-Chloro-5-methoxypyridin-4-amine core have given rise to potent modulators of critical cellular machinery, from ion transporters to protein kinases.
This guide provides an in-depth comparison of the laboratory (in vitro) performance of these compounds with their efficacy in whole-organism (in vivo) models. For researchers, scientists, and drug development professionals, understanding the journey from a petri dish to a preclinical model is paramount. We will dissect the experimental choices, protocols, and data that underpin this critical transition, offering a narrative grounded in scientific integrity and field-proven insights.
The Translational Chasm: From In Vitro Promise to In Vivo Reality
A fundamental challenge in drug development is that potent in vitro activity—the ability of a compound to affect a target molecule or cell in a controlled laboratory environment—does not inherently guarantee in vivo success. A compound must not only engage its target but also navigate the complex biological systems of a living organism. This involves overcoming barriers related to A bsorption, D istribution, M etabolism, and E xcretion (ADME), collectively known as pharmacokinetics, as well as potential off-target toxicity. The following diagram illustrates this translational gap, where promising compounds can fail at multiple stages before reaching the desired therapeutic outcome.
Caption: The In Vitro to In Vivo Translational Pathway.
Case Study 1: Targeting Tumor Metabolism with MCT4 Inhibitors
A hallmark of many aggressive cancers is their reliance on glycolysis, leading to the production and efflux of lactic acid to maintain pH homeostasis. Monocarboxylate Transporter 4 (MCT4) is a key protein in this process, making it an attractive anticancer target.
In Vitro Evaluation: Pinpointing a Potent Inhibitor
Researchers identified a novel class of MCT4 inhibitors, leading to the optimization of Compound 18n (5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid), which features a substituted methoxypyridine core.[1]
The in vitro evaluation was a multi-step, self-validating process designed to build confidence in the compound's mechanism of action:
-
Cellular Screening: The initial discovery of the compound class came from a cellular-based screen in MDA-MB-231 breast cancer cells, which have high MCT4 expression.[1] This approach ensures from the outset that candidate compounds are cell-permeable and active in a relevant biological context.
-
Target Engagement: To confirm that Compound 18n directly binds to MCT4, fluorescence cross-correlation spectroscopy was used with a GFP-tagged version of the transporter. This sophisticated biophysical technique provides direct evidence of a drug-target interaction, a critical step to ensure the observed effects are not due to off-target activities.[1]
-
Functional Assays: The compound's ability to block the primary function of MCT4 was tested. This included lactate efflux inhibition and measurement of subsequent effects on the viability of cells that rely heavily on MCT4.[1]
Table 1: In Vitro Activity of MCT4 Inhibitor (Compound 18n)
| Assay Type | Cell Line | Endpoint | Result | Reference |
|---|---|---|---|---|
| Lactate Efflux | MCT4 High-Expressing Cells | Inhibition | Potent Inhibition Observed | [1] |
| Cellular Viability | MCT4 High-Expressing Cells | Reduction in Viability | Significant Reduction |[1] |
Experimental Protocol: In Vitro Lactate Efflux Assay
This protocol describes a typical method for measuring a compound's ability to inhibit lactate transport.
-
Cell Culture: Plate MCT4-expressing cells (e.g., MDA-MB-231) in a 96-well plate and grow to ~90% confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., Compound 18n) or vehicle control (DMSO) in a glucose-free medium for 1 hour. This step allows the compound to enter the cells and bind to its target.
-
Lactate Loading: Replace the medium with a high-glucose, low-pH buffer to stimulate glycolysis and intracellular lactate production.
-
Efflux Measurement: After a defined period (e.g., 30-60 minutes), collect the extracellular medium.
-
Quantification: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (e.g., based on lactate oxidase and a colorimetric probe).
-
Data Analysis: Normalize the lactate levels to the vehicle control and plot the results against compound concentration to determine an IC50 value (the concentration at which 50% of lactate efflux is inhibited).
In Vivo Assessment: From Cell Culture to a Mouse Model
The promising in vitro data justified advancing Compound 18n to animal studies. A critical prerequisite for in vivo efficacy is a suitable pharmacokinetic (PK) profile. The researchers found that Compound 18n possessed properties that allowed for adequate assessment in a mouse tumor model.[1] In these experiments, the compound demonstrated significant antitumor activity, validating the therapeutic hypothesis that inhibiting MCT4 can impact tumor growth in a living system.[1][2]
This successful translation was possible because the compound possessed not only high in vitro potency but also the necessary drug-like properties to reach and remain at the tumor site at a sufficient concentration to exert its effect.
Case Study 2: Probing the Brain with Nicotinic Acetylcholine Receptor (nAChR) Ligands
Developing agents for positron emission tomography (PET) imaging of brain targets like nAChRs requires compounds with exquisite properties. They must have very high affinity for their target and be capable of crossing the highly selective Blood-Brain Barrier (BBB).
In Vitro Characterization: The Quest for High Affinity
A series of novel compounds were developed based on the 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine scaffold.[3][4] The primary goal of the in vitro work was to identify analogs with the highest possible binding affinity for nAChRs.
Table 2: In Vitro Binding Affinities of nAChR Ligands
| Compound | Modification | Binding Affinity (Ki, pM) | Reference |
|---|---|---|---|
| 3b | N-methyl | 28 | [3][4] |
| 6b | N-methyl, modified linker | 23 | [3][4] |
| Series Range | Various modifications | 9 - 331 |[3][4] |
Experimental Protocol: Radioligand Binding Assay
-
Tissue Preparation: Prepare rat brain tissue homogenates (e.g., from the cortex), which are rich in nAChRs.
-
Assay Setup: In a multi-well plate, combine the brain homogenate, a radiolabeled ligand known to bind to nAChRs (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the labeled and unlabeled ligands to compete for binding to the receptors and reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter. The receptors and any bound ligand are trapped on the filter, while the unbound ligand passes through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is inversely proportional to the binding affinity of the test compound. A competition curve is generated to calculate the Ki (inhibitory constant), a measure of the compound's binding affinity.
Predicting In Vivo Success: The Lipophilicity Factor
For a CNS imaging agent, high affinity is necessary but not sufficient. The compound must be able to enter the brain. The study's authors astutely recognized that a previously promising radiotracer exhibited slow BBB penetration due to low lipophilicity.[3] Therefore, a key part of their in vitro characterization was to measure the lipophilicity of their new, high-affinity compounds. They found their new series to be substantially more lipophilic, making them much stronger candidates for successful in vivo brain imaging.[3][4] This demonstrates an exemplary use of in vitro and physicochemical data to predict in vivo performance.
References
- 1. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
The 2-Chloro-5-methoxypyridin-4-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and the versatility with which it can be functionalized make it a cornerstone for the design of novel kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 2-Chloro-5-methoxypyridin-4-amine core. By objectively comparing the performance of various analogs and providing the underlying experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of this promising scaffold.
The this compound Core: A Strategic Starting Point
The this compound scaffold presents several strategic advantages for kinase inhibitor design. The chlorine atom at the 2-position can serve as a synthetic handle for further modifications or as a key interaction moiety within the ATP-binding pocket of kinases. The methoxy group at the 5-position can influence solubility and metabolic stability, while also offering potential hydrogen bonding interactions. The 4-amino group provides a crucial anchor point for building out substituents to explore different regions of the kinase active site.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the nitration of a substituted pyridine N-oxide, followed by reduction of the nitro group to an amine.[1][2] Subsequent modifications, such as N-arylation of the 4-amino group, are often accomplished through cross-coupling reactions like the Buchwald-Hartwig amination.[3]
Experimental Protocol: General Synthesis of N-Aryl-2-chloro-5-methoxypyridin-4-amine Derivatives
This protocol outlines a general procedure for the synthesis of N-aryl derivatives, a common class of this compound analogs.
Step 1: Synthesis of 5-chloro-2-methoxypyridin-4-amine
A solution of 5-chloro-2-methoxypyridine 1-oxide in sulfuric acid is treated with nitric acid at elevated temperatures.[2] The reaction mixture is then carefully quenched with ice water, basified, and extracted with an organic solvent. The crude product is purified by column chromatography to yield 5-chloro-2-methoxypyridin-4-amine.[2]
Step 2: Buchwald-Hartwig Cross-Coupling for N-Arylation
To a reaction vessel charged with this compound, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu) are added in an inert solvent like toluene.[3] The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired N-aryl-2-chloro-5-methoxypyridin-4-amine derivative.[3]
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. The following sections explore the SAR of modifications at key positions, drawing insights from studies on analogous heterocyclic systems.
N-4 Position: The Gateway to Kinase Selectivity
The substituent at the N-4 position plays a pivotal role in determining the potency and selectivity of these kinase inhibitors. Aryl and heteroaryl groups are commonly introduced at this position to interact with the hinge region of the kinase ATP-binding pocket.
Table 1: Comparative in vitro Kinase Inhibitory Activity of N-4 Substituted Analogs
| Compound ID | N-4 Substituent | Target Kinase | IC50 (nM) |
| 1a | Phenyl | EGFR | 50 |
| 1b | 4-Chlorophenyl | EGFR | 25 |
| 1c | 2-Fluoro-4-chlorophenyl | VEGFR-2 | 15 |
| 1d | 2,5-Dimethoxyphenyl | VEGFR-2 | 8 |
| 2a | Pyridin-2-yl | c-Src | 100 |
| 2b | Pyrazin-2-yl | c-Src | 80 |
Note: The data presented is a synthesized representation from analogous pyrimidine and quinazoline series to illustrate SAR trends.[4][5]
The data suggests that electron-withdrawing groups on the N-4 aryl ring, such as chlorine, can enhance potency against kinases like EGFR.[5] Furthermore, the substitution pattern on the aryl ring can be tuned to achieve selectivity for different kinases, as seen with the VEGFR-2 inhibitors.[5]
C-2 Position: The Role of the Chlorine Atom
The chlorine atom at the C-2 position is a key feature of this scaffold. While it can be a site for further chemical modification, it often participates in crucial interactions within the kinase active site. In some cases, replacing the chlorine with other small, electronegative groups like fluorine can modulate activity.
C-5 Position: The Influence of the Methoxy Group
The methoxy group at the C-5 position generally contributes to favorable pharmacokinetic properties. Its replacement with other small alkyl or alkoxy groups can be explored to fine-tune solubility and metabolic stability.
Biological Evaluation: Methodologies and Workflows
The biological evaluation of these derivatives typically involves a tiered approach, starting with in vitro kinase assays, followed by cellular assays to assess antiproliferative activity and target engagement.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
-
Reaction Setup: In a 384-well plate, add the purified recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.[6][7]
References
- 1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 2. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-5-methoxypyridin-4-amine
Comprehensive Safety & Handling Guide for 2-Chloro-5-methoxypyridin-4-amine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 164492-49-3) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other chlorinated, methoxylated, and aminated pyridine derivatives, as well as general best practices for handling powdered chemical reagents in a laboratory setting. It is imperative to conduct a thorough, site-specific risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety Briefing: Understanding the Risks
While specific toxicity data is limited, compounds with chloro, methoxy, and amino substitutions on a pyridine ring may present significant health hazards. Based on analogous structures, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] The powdered form of this chemical poses a risk of aerosolization, making respiratory protection a key consideration.
Potential Hazards Include:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled as a dust.[1]
-
Skin and Eye Irritation: Likely to cause irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]
Due to these potential hazards, a cautious and well-planned approach is essential for the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Double-gloved with chemical-resistant gloves (e.g., Nitrile rubber, min. 4 mil thickness).[4] | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield is recommended if there is a splash hazard.[4] | A lab coat should be worn at all times. For larger quantities, a disposable gown is recommended.[4][5] | A NIOSH-approved respirator with a particulate filter is recommended if not handled in a certified chemical fume hood.[4] |
| Solution Preparation | Double-gloved with chemical-resistant gloves. Change outer glove immediately after handling the compound. | Chemical safety goggles. A face shield should be worn if there is a splash risk. | Lab coat or disposable gown. Ensure cuffs are tucked into the inner glove.[5] | All work should be performed in a certified chemical fume hood. |
| Reaction Work-up & Purification | Double-gloved with chemical-resistant gloves. | Chemical safety goggles and a face shield. | Lab coat or disposable gown. | All work should be performed in a certified chemical fume hood. |
| Spill Clean-up | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical safety goggles and a face shield. | Chemical-resistant apron or suit over a lab coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
The Causality Behind PPE Choices:
-
Double Gloving: This practice minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture). The outer glove is considered contaminated and should be removed before touching clean surfaces. The inner glove provides a second barrier of protection.
-
Fume Hood: The primary engineering control to prevent inhalation of hazardous dust or vapors. Its proper use is critical to maintaining a safe breathing zone.
-
Eye Protection: Safety glasses with side shields offer minimum protection. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield protects the entire face from splashes.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is crucial for minimizing exposure and ensuring a safe experimental process.
Preparation and Weighing
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Assemble Equipment: Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[4]
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing: Use a tared weigh boat to carefully weigh the desired amount of the compound. Handle the container gently to avoid generating dust.[4]
-
Transfer: Slowly and carefully transfer the weighed solid into the reaction vessel.
Solution Preparation and Reaction
-
Solvent Addition: In the fume hood, add the desired solvent to the reaction vessel containing the compound.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
Post-Handling Decontamination
-
Surface Cleaning: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: remove the outer gloves first, followed by the lab coat or gown, then eye and face protection, and finally the inner gloves.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
Waste Segregation
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.[4] These items should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed container for halogenated organic waste.[6] Do not pour any chemical waste down the drain.[6]
Container Labeling
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] For mixtures, list all constituents and their approximate percentages.[6]
Disposal Procedures
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Waste Disposal Decision Tree
Caption: Decision tree for the disposal of waste contaminated with this compound.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Collect the material into a sealed container for hazardous waste disposal.[6]
References
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
